molecular formula C22H28O6 B188103 Calanolide E CAS No. 142566-61-8

Calanolide E

Cat. No.: B188103
CAS No.: 142566-61-8
M. Wt: 388.5 g/mol
InChI Key: QVXVUACNNIWBIU-UHFFFAOYSA-N
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Description

Calanolide E2 (diastereoisomer of calanolide E1) is a member of coumarins. It has a role as a metabolite.

Properties

IUPAC Name

5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXVUACNNIWBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Calanolide E: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the discovery, natural sourcing, and isolation of Calanolide E, a tetracyclic dipyranocoumarin with noted biological activity. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery of the Calanolide Class

The emergence of the calanolide family of compounds is a direct result of a large-scale anti-HIV screening program initiated by the U.S. National Cancer Institute (NCI) between 1987 and 1996.[1] This extensive program analyzed over 30,000 plant extracts, seeking novel therapeutic agents. In 1987, an extract from the leaves and twigs of Calophyllum lanigerum var. austrocoriaceum, collected in Sarawak, Malaysia, demonstrated significant anti-HIV activity.[1][2][3]

Subsequent bioassay-guided fractionation of this extract led to the isolation and characterization of the first members of this new class of compounds, most notably Calanolide A.[1][4] These compounds were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which act by inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][5][6][7] The initial discovery was groundbreaking, as it presented a novel structural class of NNRTIs derived from a natural source.[1][8]

Identification of this compound

Following the initial discovery of Calanolide A, research efforts continued to explore the chemical diversity within the Calophyllum genus to identify other related compounds with potential anti-HIV or other biological activities.[1] This ongoing search led to the isolation of several other calanolides, including this compound.[1] this compound was identified alongside other analogues from various Calophyllum species, expanding the library of known calanolides.[1] Structural elucidation of these compounds was accomplished through a combination of spectroscopic methods, including UV, IR, NMR, and mass spectrometry.[1][9][10]

Natural Sources

Calanolides are almost exclusively found within the tropical tree genus Calophyllum, which comprises approximately 200 species.[1][4] While the initial discovery was linked to Calophyllum lanigerum, subsequent investigations have identified this compound and its isomers in several other species.

Primary Natural Sources of Calanolides:

  • Calophyllum lanigerum var. austrocoriaceum : The original source of the first calanolides, discovered in Sarawak, Malaysia. This compound has been isolated from the leaves and twigs of this species.[1][2][11]

  • Calophyllum brasiliense : Found in South America, the leaves and twigs of this species have also been shown to contain Calanolide E1 and E2.[11]

  • Calophyllum teysmanii var. inophylloide : This species is another confirmed source of calanolides.[1][4]

  • Calophyllum wallichianum : this compound was isolated from this species and subsequently tested for its anti-Bacillus activity.[1]

The low yield of these compounds from their natural sources (e.g., approximately 0.05% for Calanolide A from C. lanigerum) has presented significant challenges for research and development, prompting efforts into total synthesis.[2][11]

Quantitative and Physicochemical Data

The structural and physical properties of calanolides are critical for their identification and characterization. The data for Calanolide A, the most studied compound in this class, provides a reference for the general characteristics of related molecules like this compound.

PropertyData for Calanolide A (Reference)
Molecular Formula C₂₂H₂₆O₅[1][11]
Molecular Weight 370.44 g/mol [1][11]
Physical State Oil[1]
Optical Rotation [α]D +60° (c, 0.7 in CHCl₃)[1][9]
UV λmax (MeOH) nm 325 (ε 13,700), 284 (ε 22,800), 228 (ε 22,200)[8][9]
High-Resolution EIMS obs. m/z 370.1764, calc'd for C₂₂H₂₆O₅, 370.1780[9]

Note: Detailed quantitative data specifically for this compound is less commonly published in publicly accessible databases compared to Calanolide A. However, its characterization relies on the same spectroscopic principles.

Experimental Protocols: Isolation of Calanolides

The isolation of this compound from its natural source follows a standard bioassay-guided fractionation protocol. This multi-step process is designed to separate and purify the target compound from a complex plant extract.

Protocol: Bioassay-Guided Isolation of this compound

  • Collection and Preparation of Plant Material:

    • Leaves and twigs from a source plant (e.g., Calophyllum lanigerum) are collected.

    • The plant material is dried and ground into a fine powder to maximize the surface area for extraction.[9]

  • Solvent Extraction:

    • The dried, powdered plant material is extracted with organic solvents to obtain a crude extract. A common method involves sequential extraction with solvents of increasing polarity.[9]

    • A typical solvent choice is a mixture of dichloromethane and methanol.

  • Solvent-Solvent Partitioning:

    • The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

    • This step concentrates the desired non-polar calanolides into a specific fraction, removing a significant portion of unwanted material.[9] The antiviral activity is tracked in each fraction to guide the process.

  • Chromatographic Separation:

    • Step 4a: Gel Permeation or Vacuum Liquid Chromatography (VLC): The active, non-polar fraction is further separated using gel permeation chromatography or VLC. This step fractionates the extract based on molecular size and polarity.[9]

    • Step 4b: High-Performance Liquid Chromatography (HPLC): Fractions showing high bioactivity are subjected to multiple rounds of HPLC for final purification.[9]

      • A silica gel column is often used for initial purification.

      • A C18 reversed-phase column is typically used for the final purification step to yield the pure calanolide compound.[9]

  • Structural Elucidation:

    • The structure of the purified compound (this compound) is determined using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and formula.[1][9]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To determine the carbon-hydrogen framework and establish connectivity.[1][9]

      • Infrared (IR) Spectroscopy: To identify functional groups.[1][9]

      • Ultraviolet (UV) Spectroscopy: To analyze the chromophore system.[1][9]

Visualizations

The following diagrams illustrate the key workflows and relationships in the discovery and isolation of this compound.

G cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification & Isolation cluster_analysis Structural Analysis p1 Collection of Calophyllum sp. (Leaves & Twigs) p2 Drying & Grinding p1->p2 e1 Organic Solvent Extraction p2->e1 e2 Solvent-Solvent Partitioning e1->e2 e3 Bioassay (Anti-HIV Screen) e2->e3 Guide e4 Active Non-Polar Fraction e2->e4 e3->e4 c1 Gel Permeation / VLC e4->c1 c2 HPLC (Silica) c1->c2 c3 HPLC (C18 Reversed-Phase) c2->c3 c4 Pure this compound c3->c4 a1 Spectroscopic Analysis (NMR, MS, IR, UV) c4->a1

Caption: Workflow for the bioassay-guided isolation of this compound.

G cluster_compounds Isolated Dipyranocoumarins discovery NCI Anti-HIV Screening Program (1987-1996) extract Active Plant Extract discovery->extract source Calophyllum lanigerum (Sarawak, Malaysia) source->extract cal_a Calanolide A (First Member) extract->cal_a Bioassay-Guided Fractionation cal_e This compound cal_a->cal_e Further Investigation others Other Calanolides (B, C, F, etc.) cal_a->others Further Investigation

References

Calanolide E: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calanolide E is a naturally occurring tetracyclic coumarin that has garnered significant interest within the scientific community, primarily for its potential as an antiviral agent. Isolated from the latex and bark of trees belonging to the Calophyllum genus, this complex phytochemical exhibits promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a particular focus on its anti-HIV activity. Detailed experimental methodologies for its isolation and characterization are presented, alongside a summary of key quantitative data. Furthermore, this document includes diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Identification

This compound is a member of the pyranocoumarin class of natural products. Its core structure consists of a tetracyclic system. The definitive chemical identity of this compound is established through its molecular formula, IUPAC name, and various chemical identifiers. There are stereoisomers of this compound, designated as Calanolide E1 and Calanolide E2, with Calanolide E2 noted for its biological activity.

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular Formula C₂₂H₂₈O₆[1]
Molecular Weight 388.5 g/mol [1]
IUPAC Name 5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one[1]
Canonical SMILES CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O[1]
InChI Key QVXVUACNNIWBIU-UHFFFAOYSA-N[1]
CAS Number 142566-61-8[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While extensive experimental data for some properties are limited, a combination of reported data and computational predictions provides a useful overview.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Description PowderChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.BioCrick, ChemFaces
XLogP3 3.8PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 6PubChem

Note: Some properties are computationally predicted and should be confirmed experimentally.

Biological Activity and Mechanism of Action

The primary biological activity of interest for this compound and its related compounds is the inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1). Calanolides are classified as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Anti-HIV Activity
Mechanism of Action

As an NNRTI, this compound is believed to bind to a non-catalytic site on the HIV-1 reverse transcriptase (RT) enzyme. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. The binding site for Calanolide A, a close analog, has been identified near the pyrophosphate binding site and the active site of the RT enzyme.[6]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds Viral DNA Viral DNA Provirus Provirus Viral DNA->Provirus Integration New Virions New Virions Provirus->New Virions Replication Reverse Transcriptase->Viral DNA Reverse Transcription This compound This compound This compound->Reverse Transcriptase Inhibits (Allosteric)

Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in plants of the Calophyllum genus, such as Calophyllum lanigerum. The general procedure for its isolation involves solvent extraction followed by chromatographic purification.

Protocol: Bioassay-Guided Fractionation for Calanolide Isolation

  • Extraction:

    • Dried and ground plant material (e.g., bark, leaves, or twigs) is extracted with an organic solvent, typically a mixture of dichloromethane and methanol (1:1).

  • Solvent-Solvent Partitioning:

    • The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between n-hexane, carbon tetrachloride, and other solvents. The anti-HIV activity is monitored in each fraction to guide the separation.

  • Chromatographic Purification:

    • The active fractions are further purified using a combination of chromatographic techniques:

      • Vacuum Liquid Chromatography (VLC): The active fraction is often first subjected to VLC on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

      • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by HPLC. For this compound, a reversed-phase column (e.g., C18) is typically used.[2]

Isolation_Workflow A Dried Calophyllum lanigerum (Bark/Twigs) B Solvent Extraction (DCM:MeOH) A->B C Crude Extract B->C D Solvent Partitioning C->D E Active Fractions (n-hexane, CCl4) D->E F Vacuum Liquid Chromatography (Silica Gel) E->F G Crude Calanolides F->G H Reversed-Phase HPLC G->H I Purified this compound H->I

General workflow for the isolation of this compound.
Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores within the molecule.

Note: Specific spectral data for this compound is not widely published and would typically be found in specialized chemical databases or the primary scientific literature describing its initial isolation.

Synthesis

Due to the low natural abundance of some calanolides, total synthesis is an important alternative for obtaining sufficient quantities for research and development. While a specific total synthesis for this compound is not detailed in readily available literature, the synthesis of the closely related (+/-)-Calanolide A has been achieved. This synthesis typically involves a multi-step approach starting from simpler phenolic precursors and building the complex tetracyclic core through a series of reactions including Pechmann condensation, Friedel-Crafts acylation, and cyclization steps.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of new anti-HIV therapies. Its mechanism of action as an NNRTI, coupled with its activity against some resistant viral strains, makes it a valuable subject for further investigation. Future research should focus on obtaining more comprehensive data on its biological activity, including its efficacy against a wider range of HIV-1 subtypes and resistant mutants. Elucidating the detailed structure-activity relationships of this compound and its analogs could guide the design of more potent and pharmacokinetically favorable derivatives. Furthermore, the development of an efficient and scalable synthetic route is crucial for its advancement as a potential therapeutic agent. The information presented in this guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.

References

Calanolide E: A Natural Coumarin Compound with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E is a naturally occurring tetracyclic coumarin belonging to the calanolide class of compounds.[1] These compounds, primarily isolated from trees of the Calophyllum genus, have garnered significant scientific interest due to their potent biological activities.[1] While Calanolide A is the most extensively studied member of this family for its anti-HIV properties, this compound and its stereoisomers, Calanolide E1 and E2, have demonstrated notable antiparasitic activities, suggesting a broader therapeutic potential for this subclass of natural products.[2][3] This technical guide provides a comprehensive overview of this compound, including its biological activities, quantitative data, detailed experimental protocols, and a visualization of the established mechanism of action for the calanolide class of compounds.

Biological Activities and Quantitative Data

The primary biological activities of this compound and its related compounds are centered on their antiparasitic and antiviral properties. While specific anti-HIV and anticancer data for this compound are not extensively available, the activity of the closely related Calanolide A provides a strong indication of the potential of this compound class.

Antiparasitic Activity of Calanolide E1 and E2

Calanolide E1 and E2 have been evaluated for their efficacy against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania infantum (a causative agent of visceral leishmaniasis).[2][3] The following table summarizes the 50% effective concentration (EC50) values from these studies.

CompoundParasiteEC50 (µM)Reference
Calanolide E1Trypanosoma cruzi12.1[2]
Calanolide E2Trypanosoma cruzi8.2[2]
Calanolide E1Leishmania infantum37.1[2]
Calanolide E2Leishmania infantum29.1[2]
Anti-HIV Activity of Related Calanolides

Calanolide A is a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][4] It exhibits potent activity against wild-type and drug-resistant strains of the virus.[4][5] The table below presents the anti-HIV activity and cytotoxicity data for Calanolide A.

CompoundVirus/Cell LineParameterValue (µM)Reference
Calanolide AHIV-1EC500.1[4]
Calanolide BHIV-1EC500.4[4]
Calanolide ACEM-SS CellsCC5013[6]
Anticancer Activity of Related Calanolides

Some calanolides have also been investigated for their potential as anticancer agents.[2] The following table summarizes the 50% inhibitory concentration (IC50) of Calanolide A against a cancer cell line.

CompoundCell LineParameterValueReference
Calanolide ARaji (Burkitt's lymphoma)IC50290 mol ratio/32 pmol TPA[2]

Experimental Protocols

Isolation of Calanolides from Calophyllum Species

The isolation of calanolides is typically achieved through a bioassay-guided fractionation process. The following is a general protocol based on methodologies described in the literature.[1][7]

1. Extraction:

  • Dried and ground plant material (e.g., leaves, twigs, bark) of the Calophyllum species is extracted with a mixture of organic solvents, commonly 1:1 methanol:dichloromethane.[1]

  • A subsequent extraction with 100% methanol can be performed to ensure complete extraction of the compounds.[1]

  • The resulting crude extracts are combined and concentrated under reduced pressure.

2. Solvent-Solvent Partitioning:

  • The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A typical scheme involves partitioning between hexane, carbon tetrachloride, and methanol/water mixtures.[2]

3. Chromatographic Purification:

  • The fractions showing biological activity are further purified using chromatographic techniques.

  • Vacuum Liquid Chromatography (VLC) or Gel Permeation Chromatography: The active fraction is often first subjected to VLC on silica gel or gel permeation chromatography to achieve a rough separation of the compounds.[1]

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual calanolides is achieved by HPLC. Normal-phase HPLC on a silica gel column or reversed-phase HPLC on a C18 column are commonly employed.[1] The specific solvent systems and gradients will vary depending on the specific calanolide being isolated.

In Vitro Anti-Trypanosoma cruzi Assay

The following protocol is a generalized method for assessing the in vitro activity of compounds against the intracellular amastigote stage of Trypanosoma cruzi.[8][9]

  • Cell Culture: Vero cells (or another suitable host cell line) are cultured in appropriate media and seeded into 96-well plates.

  • Infection: The cells are infected with trypomastigotes of a reporter-expressing strain of T. cruzi (e.g., expressing tdTomato) at a defined multiplicity of infection (e.g., 10).

  • Compound Treatment: After an incubation period to allow for parasite internalization, the cells are washed to remove extracellular parasites. Fresh media containing serial dilutions of the test compound (this compound) is then added.

  • Incubation: The plates are incubated for a period of 3-4 days to allow for amastigote proliferation.

  • Quantification of Parasite Growth: The inhibition of amastigote growth is determined by measuring the fluorescence intensity of the reporter protein.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the compound concentration.

In Vitro Anti-Leishmania infantum Assay

This protocol outlines a general method for evaluating the in vitro efficacy of compounds against the intracellular amastigotes of Leishmania infantum.[10][11]

  • Host Cell Culture: A suitable macrophage cell line (e.g., THP-1) is cultured and differentiated into macrophages.[10] The cells are then seeded in 96-well plates.

  • Infection: The macrophages are infected with promastigotes of L. infantum.

  • Compound Treatment: After infection, the cells are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).[10]

  • Assessment of Parasite Load: The number of intracellular amastigotes is determined. This can be done by microscopic counting after Giemsa staining or by using a fluorometric or colorimetric assay with reporter-expressing parasites.[10]

  • Data Analysis: The IC50 value is determined by analyzing the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action described for the calanolide class of compounds, particularly Calanolide A, is the non-nucleoside inhibition of HIV-1 reverse transcriptase (RT).[2][5][12] This inhibition is highly specific to HIV-1 RT, with little to no activity against HIV-2 RT or human DNA polymerases.[6]

Calanolides are unique among NNRTIs in that they appear to have two distinct binding sites on the HIV-1 RT enzyme.[5] This dual-binding capability may contribute to their potency and their activity against certain NNRTI-resistant viral strains.[3][13] The inhibition is characterized as a mixed-type inhibition, affecting both the Michaelis constant (Km) for the dNTP substrate and the maximum reaction velocity (Vmax).[3]

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific cellular signaling pathways beyond its direct enzymatic inhibition of viral or parasitic targets.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA (provirus) Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Calanolide_E This compound Calanolide_E->Reverse_Transcriptase Inhibition

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Conclusion

This compound, a natural coumarin compound, demonstrates significant potential as a therapeutic agent, particularly in the realm of antiparasitic drug discovery. While research into its specific anti-HIV and anticancer activities is less extensive than for its renowned sibling, Calanolide A, the existing data on its efficacy against Trypanosoma cruzi and Leishmania infantum warrant further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their exploration of this promising natural product. Future studies should focus on elucidating the precise molecular targets of this compound in parasitic organisms, exploring its potential synergistic effects with other drugs, and conducting more comprehensive evaluations of its activity against a broader range of cancer cell lines and viral strains. The unique chemical scaffold of the calanolides continues to be a valuable source of lead compounds for the development of novel therapeutics.

References

Biosynthesis Pathway of Calanolide E in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Calanolides are a class of tetracyclic dipyranocoumarins, primarily isolated from plants of the genus Calophyllum, that have garnered significant interest for their potent anti-HIV activity.[1][2] While the biosynthesis of calanolides A, B, and C has been partially elucidated, the specific pathway leading to Calanolide E is not yet fully detailed in scientific literature. This guide synthesizes the current understanding of the general calanolide biosynthetic pathway as a framework for understanding the formation of this compound. It outlines the precursor molecules, key enzymatic steps, and proposed chemical transformations. This document also presents a template for relevant quantitative data and outlines general experimental protocols for pathway elucidation, alongside visualizations of the proposed biosynthetic route and experimental workflows.

Proposed Biosynthetic Pathway of Calanolides

The biosynthesis of calanolides is believed to originate from the amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway to form the core coumarin structure, which is then further modified.[1][3] The detailed knowledge of the specific enzymes involved in the later stages of calanolide biosynthesis is still in its early stages.[1]

Formation of the Umbelliferone Precursor

The initial steps of the pathway leading to the common precursor, umbelliferone (7-hydroxycoumarin), are well-established in plant secondary metabolism:

  • L-Phenylalanine to trans-Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL).

  • Hydroxylation to p-Coumaric Acid: trans-Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H).

  • Formation of Umbelliferone: p-Coumaric acid undergoes further hydroxylation and subsequent lactonization to form umbelliferone. This process involves enzymes such as 4-coumarate-CoA ligase and 4-coumaroyl 2′-hydroxylase.[1]

Formation of the Dipyranocoumarin Scaffold

From umbelliferone, the pathway branches to form the characteristic dipyranocoumarin structure of calanolides. While several routes have been proposed, a key intermediate is believed to be a dipetalolactone.[3][4] The reactions from umbelliferone are generally mediated by P450 monooxygenases and other non-P450 enzymes.[1][4]

Diversification to Calanolides

A 3-propyl-intermediate derived from the dipyranocoumarin scaffold is thought to be a crucial precursor to various calanolides.[1][3] The structural diversity among calanolides A, B, C, and by extension E, is likely achieved through a Wagner-Meerwein rearrangement reaction, followed by stereo- and regio-specific hydroxylations catalyzed by cytochrome P450 monooxygenases.[1][3][4]

Below is a diagram illustrating the proposed biosynthetic pathway leading to the calanolide backbone.

Calanolide Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_pyranocoumarin Pyranocoumarin Formation cluster_calanolides Calanolide Diversification L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H Umbelliferone Umbelliferone p-Coumaric Acid->Umbelliferone Multiple Steps Dipetalolactone Dipetalolactone Umbelliferone->Dipetalolactone P450s, etc. 3-Propyl-Intermediate 3-Propyl-Intermediate Dipetalolactone->3-Propyl-Intermediate Calanolide_Backbone Calanolide_Backbone 3-Propyl-Intermediate->Calanolide_Backbone Wagner-Meerwein Rearrangement Calanolide A/B/C Calanolide A/B/C Calanolide_Backbone->Calanolide A/B/C P450 Monooxygenase This compound This compound Calanolide_Backbone->this compound P450 Monooxygenase (Putative)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics, metabolite concentrations, or gene expression levels, are not extensively available in the current literature. However, transcriptome analysis of Calophyllum brasiliense has identified candidate unigenes that may be involved in calanolide biosynthesis.[1] The table below is presented as a template for the types of quantitative data that are essential for a complete understanding and potential metabolic engineering of this pathway.

Enzyme/Metabolite Parameter Value Plant Source Experimental Conditions Reference
Phenylalanine ammonia-lyase (PAL)KmData not availableC. brasilienseSpecify assay conditionsN/A
Cinnamate 4-hydroxylase (C4H)VmaxData not availableC. brasilienseSpecify assay conditionsN/A
Putative P450 Monooxygenase 1Expression LevelData not availableC. brasiliensee.g., Leaf tissue, 25°CN/A
UmbelliferoneConcentrationData not availableC. brasiliensee.g., µg/g dry weightN/A
This compoundConcentrationData not availableC. brasiliensee.g., µg/g dry weightN/A

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway have not been published. The following are generalized methodologies that would be employed in such research, based on studies of other plant secondary metabolite pathways.

Transcriptome Analysis for Gene Discovery

This protocol aims to identify candidate genes encoding the biosynthetic enzymes.

  • RNA Extraction: Isolate total RNA from various tissues (leaves, stems, roots) of a this compound-producing Calophyllum species.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., RNA-seq) to generate a transcriptome dataset.

  • Bioinformatic Analysis: Assemble the transcriptome de novo. Annotate the resulting unigenes by performing BLAST searches against public databases to identify sequences with homology to known biosynthetic enzymes (e.g., P450s, methyltransferases, etc.).

  • Differential Expression Analysis: Compare gene expression levels between high and low this compound-producing tissues or conditions to identify candidate genes that are co-expressed with this compound production.

Heterologous Expression and Enzyme Characterization

This protocol is used to confirm the function of candidate genes.

  • Gene Cloning: Amplify the full-length coding sequence of a candidate gene from cDNA.

  • Vector Construction: Clone the gene into an appropriate expression vector (e.g., for E. coli or yeast).

  • Heterologous Expression: Transform the expression vector into a suitable host organism and induce protein expression.

  • Protein Purification: Purify the recombinant enzyme using affinity chromatography.

  • Enzyme Assays: Perform in vitro assays using the purified enzyme with putative substrates (e.g., umbelliferone or other intermediates) and analyze the reaction products using HPLC or LC-MS to confirm enzymatic activity.

Metabolite Profiling

This protocol is for the identification and quantification of pathway intermediates.

  • Metabolite Extraction: Perform a solvent extraction (e.g., with methanol/dichloromethane) on plant tissues.[1]

  • Chromatographic Separation: Separate the extracted metabolites using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Mass Spectrometry Analysis: Detect and identify the metabolites using a mass spectrometer (MS), often coupled to the chromatography system (LC-MS).

  • Quantification: Quantify the concentration of this compound and its putative precursors by comparing with authentic standards.

The logical workflow for elucidating a biosynthetic pathway like that of this compound is depicted in the diagram below.

Experimental Workflow Plant_Tissue_Collection Plant Tissue Collection (High/Low Producers) Metabolite_Profiling Metabolite Profiling (LC-MS) Plant_Tissue_Collection->Metabolite_Profiling Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Plant_Tissue_Collection->Transcriptome_Analysis Identify_Intermediates Identify Pathway Intermediates Metabolite_Profiling->Identify_Intermediates Identify_Candidate_Genes Identify Candidate Biosynthetic Genes Transcriptome_Analysis->Identify_Candidate_Genes Enzyme_Assays In Vitro / In Vivo Enzyme Assays Identify_Intermediates->Enzyme_Assays Gene_Cloning Gene Cloning and Heterologous Expression Identify_Candidate_Genes->Gene_Cloning Gene_Cloning->Enzyme_Assays Pathway_Elucidation Pathway Elucidation Enzyme_Assays->Pathway_Elucidation

General workflow for biosynthetic pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound in plants is an area that requires further dedicated research. The proposed pathway, based on the biosynthesis of other calanolides, provides a solid foundation for future studies. The immediate priorities should be the identification and characterization of the specific cytochrome P450 monooxygenases and other enzymes responsible for the later, diversifying steps of the pathway. A combination of transcriptomics, proteomics, and metabolomics, coupled with functional gene characterization, will be essential to fully elucidate the synthesis of this pharmacologically important molecule. Such knowledge is critical for enabling metabolic engineering approaches to enhance the production of this compound in either its native plant species or in microbial hosts.

References

Initial Biological Activity Screening of Calanolide E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E is a naturally occurring tetracyclic coumarin belonging to the calanolide class of compounds. Isolated from various species of the Calophyllum genus, this class of molecules has garnered significant interest within the drug discovery community, primarily driven by the potent anti-HIV activity of its flagship member, Calanolide A. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Data Summary

The initial biological evaluation of this compound and its diastereoisomers, Calanolide E1 and E2, has revealed a spectrum of activities across different therapeutic areas. The following tables summarize the quantitative data obtained from these preliminary screenings.

CompoundCell LineActivity TypeIC50 (µg/mL)
This compoundHeLa (Cervical Cancer)Cytotoxicity2.86[1][2]
Table 1: Cytotoxic Activity of this compound
CompoundBacterial StrainActivity TypeMIC (mg/mL)
This compoundBacillus cereusAntibacterial0.25 - 0.50[3][4]
This compoundBacillus megateriumAntibacterial0.25 - 0.50[3][4]
This compoundBacillus pumilusAntibacterial0.25 - 0.50[3][4]
This compoundBacillus subtilisAntibacterial0.25 - 0.50[3][4]
Table 2: Antibacterial Activity of this compound
CompoundParasiteActivity TypeEC50 (µM)Selectivity Index (SI)
Calanolide E1Trypanosoma cruzi (amastigote)Antiparasitic12.1[5]>24.4[5]
Calanolide E2Trypanosoma cruzi (amastigote)Antiparasitic8.2[5]-
Calanolide E1Leishmania infantum (amastigote)Antiparasitic37.1[5]>6.9[5]
Calanolide E2Leishmania infantum (amastigote)Antiparasitic29.1[5]-
Table 3: Antiparasitic Activity of Calanolide E1 and E2

Experimental Protocols

Cytotoxicity Assay against HeLa Cells

The cytotoxic activity of this compound against the HeLa human cervical cancer cell line was determined using a microtiter plate-based assay.

Methodology:

  • Cell Culture: HeLa cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which was then serially diluted with the culture medium to obtain the desired test concentrations.

  • Assay Procedure:

    • HeLa cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

    • The culture medium was then replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) were included.

    • The plates were incubated for 72 hours.

  • Viability Assessment: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • MTT solution was added to each well and incubated for 4 hours.

    • The resulting formazan crystals were dissolved in DMSO.

    • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Test (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against various Bacillus species was determined using the broth microdilution method.

Methodology:

  • Bacterial Strains and Culture Conditions: The tested Bacillus strains were cultured in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The suspensions were then diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate.

  • Assay Procedure:

    • An equal volume of the standardized bacterial inoculum was added to each well containing the serially diluted this compound.

    • A positive control (broth with inoculum) and a negative control (broth only) were included on each plate.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Antiparasitic Activity Assay against Trypanosoma cruzi and Leishmania infantum

The in vitro activity of Calanolides E1 and E2 against the intracellular amastigote forms of T. cruzi and L. infantum was evaluated.

Methodology:

  • Parasite and Host Cell Culture:

    • T. cruzi (Y strain) trypomastigotes were obtained from the supernatant of infected LLC-MK2 cells.

    • L. infantum promastigotes were cultured in M-199 medium.

    • Peritoneal macrophages were harvested from BALB/c mice and used as host cells.

  • Assay for T. cruzi:

    • Peritoneal macrophages were seeded in 96-well plates and infected with trypomastigotes.

    • After 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates were incubated for 48 hours.

    • The cells were then fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was counted.

  • Assay for L. infantum:

    • Peritoneal macrophages were seeded in 96-well plates and infected with stationary-phase promastigotes.

    • After 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates were incubated for 72 hours.

    • The cells were fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was determined.

  • Data Analysis: The EC50 value, representing the concentration that inhibited 50% of the parasite proliferation, was calculated from a dose-response curve. The selectivity index (SI) was calculated as the ratio of the cytotoxic concentration against host cells (CC50) to the EC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture HeLa Cell Culture Seeding Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep This compound Serial Dilution Treatment Treat with this compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance MTT->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow for determining the cytotoxic activity of this compound.

General Signaling Pathway for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

While the specific mechanism of action for this compound against HIV has not been fully elucidated, it is hypothesized to function as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), similar to other calanolides.

NNRTI_Mechanism cluster_virus HIV Virion cluster_cell Host Cell ViralRNA Viral RNA ReverseTranscriptase Reverse Transcriptase ViralRNA->ReverseTranscriptase Template ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Synthesizes Integration Integration into Host Genome ViralDNA->Integration CalanolideE This compound (NNRTI) CalanolideE->ReverseTranscriptase Binds to Allosteric Site

Caption: Hypothesized mechanism of action for this compound as an NNRTI.

Conclusion

The initial biological screening of this compound and its diastereoisomers has revealed promising activities in the areas of oncology, antibacterials, and antiparasitics. The provided data and experimental protocols serve as a critical starting point for further investigation into the therapeutic potential of this natural product. Future research should focus on elucidating the specific molecular targets and mechanisms of action, as well as expanding the screening to include antiviral and anti-inflammatory models to fully characterize the bioactivity profile of this compound. The structural similarities to other bioactive calanolides suggest that further exploration of this compound is warranted.

References

Calanolide E: A Technical Whitepaper on its Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E belongs to a class of naturally occurring non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from the Calophyllum species of tropical trees. While its close analog, Calanolide A, has been more extensively studied, this compound is also recognized for its anti-HIV activity. This technical guide provides an in-depth overview of the presumed antiviral mechanism of action of this compound, drawing heavily on the comprehensive research available for Calanolide A as a representative of this class of compounds. The structural similarity between these molecules suggests a congruent mechanism of action, primarily targeting the HIV-1 reverse transcriptase enzyme.

Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Calanolides are potent and specific inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle responsible for converting the viral RNA genome into DNA.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to a different, allosteric site on the enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function.

The calanolide class of compounds, including Calanolide A and its analogs, exhibits a unique "mixed-type" inhibition of HIV-1 RT. This means they affect both the maximum reaction rate (Vmax) and the substrate (dTTP) binding affinity (Km) of the enzyme.[3][4]

Unique Binding Characteristics

A distinguishing feature of Calanolide A, and likely this compound, is its ability to bind to two distinct sites on the HIV-1 RT enzyme, a property not observed with many other NNRTIs.[5][6][7] These binding sites are:

  • The NNRTI Binding Pocket: This is the conventional binding site for most NNRTIs.

  • A Second, Atypical Site: Evidence suggests a second binding location near the dNTP binding site and the pyrophosphate binding site.[5][6]

This dual-site binding potential may contribute to its robust inhibitory activity and its efficacy against certain drug-resistant viral strains.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-HIV-1 activities of Calanolide A and related compounds. Data for this compound is limited, but the available information for its analogs provides a strong indication of its potential potency.

CompoundAssay TypeCell Line/EnzymeMeasurementValue (µM)Reference
(+)-Calanolide A Cytopathic Effect InhibitionVarious HIV-1 strainsEC500.10 - 0.17[8]
Cytopathic Effect InhibitionHIV-1EC500.1[2]
HIV-1 RT InhibitionRecombinant HIV-1 RTIC503.965[1]
(-)-Calanolide B (Costatolide) Cytopathic Effect InhibitionHIV-1EC500.4[2]
(±)-11-demethyl-calanolide A HIV-1 RT InhibitionRecombinant HIV-1 RTIC503.028[1]
Cytopathic Effect InhibitionMT-4 cells (HIV-1 IIIB)IC501.081[1]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action of Calanolides on the HIV-1 reverse transcription process.

Calanolide_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT template binding Viral_DNA Viral DNA RT->Viral_DNA DNA synthesis dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->RT substrate binding Integration Integration Viral_DNA->Integration into host genome Calanolide_E This compound Calanolide_E->RT allosteric binding (mixed-type inhibition)

Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.

Experimental Protocols

The evaluation of the antiviral activity of compounds like this compound typically involves a series of in vitro assays. Below is a generalized protocol for two key experimental workflows.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HIV-1 RT.

RT_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Recombinant_RT Purified Recombinant HIV-1 RT Incubation Incubate components at 37°C Recombinant_RT->Incubation Template_Primer Template/Primer (e.g., poly(rA)/oligo(dT)) Template_Primer->Incubation dNTPs dNTPs (one radiolabeled, e.g., [3H]dTTP) dNTPs->Incubation Test_Compound This compound (various concentrations) Test_Compound->Incubation Precipitation Precipitate newly synthesized DNA Incubation->Precipitation Scintillation Measure radioactivity via scintillation counting Precipitation->Scintillation IC50_Calc Calculate IC50 value Scintillation->IC50_Calc

Caption: Workflow for an HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer such as poly(rA)-oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP).

  • Compound Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.

  • Enzyme Addition and Incubation: The reaction is initiated by adding purified recombinant HIV-1 RT and incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated.

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.

Cell_Based_Assay cluster_setup Assay Setup cluster_culture Cell Culture cluster_readout Assay Readout Host_Cells Suspend susceptible host cells (e.g., MT-4, CEM-SS) Test_Compound Add this compound (serial dilutions) Host_Cells->Test_Compound HIV_Stock Infect cells with a known titer of HIV-1 Test_Compound->HIV_Stock Incubation Incubate for several days (e.g., 4-6 days) HIV_Stock->Incubation Viability_Stain Add a cell viability dye (e.g., MTT, XTT) Incubation->Viability_Stain Spectrophotometry Measure absorbance spectrophotometrically Viability_Stain->Spectrophotometry EC50_Calc Calculate EC50 and CC50 values Spectrophotometry->EC50_Calc

Caption: Workflow for a Cell-Based Cytopathic Effect Inhibition Assay.

Methodology:

  • Cell Plating: Susceptible human T-cell lines (e.g., MT-4 or CEM-SS) are plated in microtiter plates.

  • Compound Addition: The test compound is added to the cells in a series of dilutions.

  • Viral Infection: The cells are then infected with a laboratory-adapted strain of HIV-1. Control wells include uninfected cells and infected, untreated cells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects in the untreated, infected cells (typically 4-6 days).

  • Viability Assessment: A viability reagent, such as MTT or XTT, is added to the wells. This reagent is converted to a colored formazan product by metabolically active (living) cells.

  • Data Analysis: The absorbance of the colored product is measured using a spectrophotometer. The EC50 (the concentration that protects 50% of cells from viral cytopathicity) and the CC50 (the concentration that is toxic to 50% of the cells) are calculated to determine the compound's therapeutic index (CC50/EC50).

Conclusion

This compound, as a member of the calanolide family of compounds, is a promising antiviral agent with a mechanism of action centered on the allosteric inhibition of HIV-1 reverse transcriptase. Its presumed unique binding characteristics, similar to those of Calanolide A, may offer advantages in overcoming certain forms of drug resistance. Further detailed enzymatic and cell-based studies specifically on this compound are warranted to fully elucidate its therapeutic potential and confirm its precise mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel NNRTI candidates.

References

Preliminary In Vitro Studies of Calanolide E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E, a member of the tetracyclic 4-substituted dipyranocoumarin class of natural products, has emerged as a compound of interest in preliminary in vitro studies for its potential therapeutic applications.[1][2] Isolated from plants of the Calophyllum genus, calanolides have been historically investigated for their anti-HIV properties.[1][2] However, recent research has highlighted the broader biological activity of these compounds, with this compound and its isomers demonstrating notable antiparasitic and antibacterial effects. This technical guide provides a comprehensive summary of the available preliminary in vitro data on this compound, detailed experimental methodologies for the key assays cited, and visualizations of relevant workflows and potential signaling pathways.

Quantitative Data Summary

The in vitro bioactivity of this compound and its isomers has been quantified against parasitic protozoa and bacteria. The following tables summarize the reported efficacy and cytotoxicity data.

Antiparasitic Activity
CompoundParasiteAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Calanolide E1Trypanosoma cruzi (amastigotes)In vitro12.1>200>16.5Silva et al., 2020[1]
Calanolide E2Trypanosoma cruzi (amastigotes)In vitro8.2>200>24.4Silva et al., 2020[1]
Calanolide E1Leishmania infantum (amastigotes)In vitro37.1>200>5.4Silva et al., 2020[1]
Calanolide E2Leishmania infantum (amastigotes)In vitro29.1>200>6.9Silva et al., 2020[1]
Antibacterial Activity
CompoundBacterial StrainsAssay TypeMIC (mg/mL)Reference
This compoundBacillus speciesIn vitro0.25 - 0.50Tee et al., 2018

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies of this compound.

Antiparasitic Assays: Trypanosoma cruzi and Leishmania infantum

Cell and Parasite Culture:

  • Host Cells: Murine peritoneal macrophages are a commonly used host cell line for these assays.

  • Trypanosoma cruzi: Epimastigotes of a specified strain (e.g., Y strain) are cultured in liver infusion tryptose (LIT) medium supplemented with fetal bovine serum (FBS) at 28°C. Tryptomastigotes are obtained from the supernatant of infected LLC-MK2 cells.

  • Leishmania infantum: Promastigotes of a specific strain (e.g., MHOM/BR/74/PP75) are maintained in M-199 medium with supplements at 25°C. Amastigotes are obtained from the spleens of previously infected hamsters.

Intracellular Amastigote Assay:

  • Peritoneal macrophages are harvested and plated in 96-well microplates at a density of 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Macrophages are then infected with trypomastigotes of T. cruzi or promastigotes of L. infantum at a parasite-to-cell ratio of 10:1.

  • After a 24-hour incubation period, the medium is replaced with fresh medium containing serial dilutions of Calanolide E1 and E2. A positive control (e.g., benznidazole for T. cruzi, amphotericin B for L. infantum) and a negative control (vehicle) are included.

  • The plates are incubated for an additional 96 hours.

  • The cells are then fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by counting under a light microscope.

  • The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of intracellular parasites by 50% compared to the untreated control.

Cytotoxicity Assay

Cell Culture:

  • NCTC clone 929 cells (a mouse fibroblast cell line) are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

MTT Assay:

  • NCTC cells are plated in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.

  • The medium is replaced with fresh medium containing various concentrations of Calanolide E1 and E2.

  • After a 48-hour incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in RPMI-1640) is added to each well.

  • The plates are incubated for 3 hours at 37°C.

  • The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50% relative to the untreated control.

Antibacterial Assay

Bacterial Strains and Culture:

  • Bacillus species are grown in Mueller-Hinton broth.

Minimum Inhibitory Concentration (MIC) Assay:

  • A two-fold serial dilution of this compound is prepared in a 96-well microplate.

  • A standardized inoculum of the Bacillus species is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of natural products like this compound for antiparasitic activity.

G cluster_extraction Compound Isolation cluster_assay In Vitro Assays cluster_data Data Analysis plant Calophyllum sp. extract Crude Extract plant->extract fractionation Bioactivity-Guided Fractionation extract->fractionation calanolide_e This compound fractionation->calanolide_e antiparasitic Antiparasitic Assay (T. cruzi, L. infantum) calanolide_e->antiparasitic cytotoxicity Cytotoxicity Assay (e.g., NCTC cells) calanolide_e->cytotoxicity antibacterial Antibacterial Assay (e.g., Bacillus sp.) calanolide_e->antibacterial ec50 EC50 Determination antiparasitic->ec50 cc50 CC50 Determination cytotoxicity->cc50 mic MIC Determination antibacterial->mic si Selectivity Index (SI) Calculation ec50->si cc50->si

Caption: General workflow for in vitro screening of this compound.

Potential Signaling Pathway

While the precise mechanism of action for this compound's antiparasitic activity is yet to be fully elucidated, a plausible target is the modulation of host macrophage signaling pathways that are crucial for parasite survival. The following diagram depicts a simplified representation of a key macrophage signaling pathway involved in the response to Leishmania infection, which could be a potential target for compounds like this compound.

G cluster_pathway Hypothesized Macrophage Signaling Pathway Modulation cluster_activation Pro-inflammatory (M1) Activation cluster_inhibition Parasite-Mediated Inhibition Leishmania Leishmania Amastigote Macrophage Macrophage Leishmania->Macrophage Infection Inhibit_iNOS Inhibition of iNOS Expression Leishmania->Inhibit_iNOS Inhibit_ROS Inhibition of ROS Production Leishmania->Inhibit_ROS Phagosome Phagosome Macrophage->Phagosome Phagocytosis iNOS iNOS Upregulation NO Nitric Oxide (NO) Production iNOS->NO Killing Parasite Killing NO->Killing ROS Reactive Oxygen Species (ROS) ROS->Killing Survival Parasite Survival Inhibit_iNOS->Survival Inhibit_ROS->Survival Calanolide_E This compound (Hypothesized Action) Calanolide_E->iNOS Potential Upregulation Calanolide_E->ROS Potential Induction

Caption: Potential modulation of macrophage signaling by this compound.

Discussion and Future Directions

The preliminary in vitro data for this compound and its isomers are promising, particularly their activity against the intracellular amastigote forms of T. cruzi and L. infantum with favorable selectivity indices. The weak antibacterial activity against Bacillus species suggests a degree of specificity in its biological effects.

The primary mechanism of action for other well-studied calanolides, such as Calanolide A, is the inhibition of HIV-1 reverse transcriptase.[2] However, this mechanism is not applicable to the observed antiparasitic and antibacterial activities of this compound. Therefore, further research is imperative to elucidate the specific molecular targets and signaling pathways modulated by this compound in parasitic and bacterial cells, as well as in host cells during infection.

Future in vitro studies should aim to:

  • Expand the panel of parasitic and bacterial strains to determine the broader spectrum of activity.

  • Investigate the potential for synergistic effects when combined with existing antiparasitic and antibacterial drugs.

  • Conduct detailed mechanistic studies to identify the molecular targets of this compound. This could involve techniques such as target-based screening, proteomics, and transcriptomics.

  • Explore the potential immunomodulatory effects of this compound on host cells, particularly macrophages, to understand if it enhances the host's innate ability to clear infections.

References

Calanolide E: A Technical Whitepaper on its Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the anti-HIV-1 activity of Calanolide E, a natural product belonging to the pyranocoumarin class of compounds. While its analogues, Calanolide A and B, have been the subject of extensive research, this guide consolidates the available technical information on this compound.

Introduction

This compound is a tetracyclic dipyranocoumarin isolated from the tropical rainforest tree Calophyllum lanigerum.[1] It was first identified as part of a bioassay-guided fractionation of an extract from this plant, a screening program that also led to the discovery of the potent anti-HIV-1 agents Calanolide A and B.[1] The calanolides represent a novel class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), distinguished by their unique mechanism of action and activity against certain drug-resistant HIV-1 strains.[1] While this compound demonstrated anti-HIV-1 activity in initial studies, it was found to be less potent than its better-known counterparts.[1]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

The primary mechanism of anti-HIV-1 action for the calanolide class of compounds is the inhibition of the viral enzyme, reverse transcriptase (RT).[1] As NNRTIs, calanolides bind to an allosteric site on the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. This process is illustrated in the signaling pathway diagram below.

Calanolide_E_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_process Replication Process ViralRNA Viral RNA ReverseTranscription Reverse Transcription ViralRNA->ReverseTranscription Template RT Reverse Transcriptase RT->ReverseTranscription Enzyme HostCell Host Cell Cytoplasm ViralDNA Viral DNA ReverseTranscription->ViralDNA Product Integration Integration into Host Genome ViralDNA->Integration CalanolideE This compound (NNRTI) CalanolideE->RT

Figure 1: Mechanism of Action of Calanolides as NNRTIs.

Antiviral Activity

Initial screening of compounds isolated from Calophyllum lanigerum revealed that while Calanolide A and B were potent inhibitors of HIV-1 replication, this compound exhibited a lower level of activity.[1] Specific quantitative data for this compound (e.g., EC50, IC50, CC50) is not detailed in the available scientific literature, which has primarily focused on the more active analogues. For context, the reported values for Calanolide A and B are provided below.

Compound50% Effective Concentration (EC50)50% Inhibitory Concentration (IC50)50% Cytotoxic Concentration (CC50)Therapeutic Index (TI = CC50/EC50)Virus StrainCell LineReference
Calanolide A 0.1 µMNot Reported20 µM200HIV-1CEM-SS[1][2]
Calanolide B 0.4 µMNot ReportedNot ReportedNot ReportedHIV-1CEM-SS[1]
This compound Low ActivityNot ReportedNot ReportedNot ReportedHIV-1CEM-SS[1]
Table 1: In Vitro Anti-HIV-1 Activity of Calanolides.

Experimental Protocols

The following are representative protocols for the key assays used to determine the anti-HIV-1 activity of compounds like this compound. These are based on standard methodologies employed during the period of its initial discovery.

In Vitro Anti-HIV-1 Cytopathicity Assay (XTT Method)

This assay measures the ability of a compound to protect host cells from the cytopathic (cell-killing) effects of HIV-1 infection. Cell viability is determined by the metabolic conversion of the tetrazolium salt XTT into a colored formazan product.

Materials:

  • CEM-SS cells (or other susceptible human T-cell line)

  • HIV-1 viral stock

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • This compound (dissolved in DMSO)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution

  • Phenazine methosulfate (PMS)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed CEM-SS cells into a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Add serial dilutions of this compound (in triplicate) to the wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only).

  • Viral Infection: Add HIV-1 stock to all wells except the "cell control" wells at a multiplicity of infection (MOI) sufficient to cause significant cytopathic effects in 3-5 days.

  • Incubation: Incubate the plates at 37°C in a humidified, 5% CO2 atmosphere for 3-5 days.

  • XTT Staining:

    • Prepare a fresh XTT/PMS solution.

    • Add 50 µL of the XTT/PMS solution to each well.

    • Incubate for 4 hours at 37°C to allow for formazan development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 (protecting the culture by 50%) and CC50 (reducing viability of uninfected cells by 50%) are determined from the dose-response curves.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is an enzymatic assay to directly measure the inhibitory effect of a compound on the activity of purified recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, poly(rA)-oligo(dT), and a serial dilution of this compound.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to initiate the reaction. Include controls with no enzyme and no compound.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect it by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. The IC50 value is determined from the dose-response curve.

Experimental and Screening Workflow

The general workflow for screening natural products for anti-HIV-1 activity, leading to the identification of compounds like this compound, is outlined below.

Screening_Workflow cluster_extraction Step 1: Preparation cluster_screening Step 2: Primary Screening cluster_identification Step 3: Hit Characterization cluster_mechanism Step 4: Mechanism of Action A Collect Plant Material (Calophyllum lanigerum) B Solvent Extraction A->B C Bioassay-Guided Fractionation B->C D In Vitro Anti-HIV-1 Cytopathicity Assay (XTT) C->D E Isolate Active Compounds (e.g., this compound) D->E F Structure Elucidation (NMR, MS) E->F G Determine EC50 & CC50 E->G H HIV-1 Reverse Transcriptase Inhibition Assay E->H I Determine IC50 H->I

Figure 2: General Workflow for Anti-HIV-1 Natural Product Screening.

Conclusion

This compound is a naturally occurring pyranocoumarin that demonstrates anti-HIV-1 activity, albeit at a lower potency than its well-studied analogues Calanolide A and B. Its mechanism of action is consistent with other members of its class, functioning as a non-nucleoside reverse transcriptase inhibitor. While the lack of detailed quantitative data has limited its progression in drug development, the calanolide scaffold remains an important chemotype in the search for novel anti-HIV agents. Further investigation into the structure-activity relationships of less potent analogues like this compound could still provide valuable insights for the design of future NNRTI therapeutics.

References

Antimicrobial Properties of Calanolide E Against Bacillus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial properties of Calanolide E, a naturally occurring dipyranocoumarin, against various Bacillus species. This document synthesizes available quantitative data, details relevant experimental protocols, and presents a visual representation of the workflow used in these antimicrobial assessments.

Introduction to this compound

This compound is a member of the calanolide family of compounds, which are tetracyclic 4-substituted dipyranocoumarins.[1] These natural products are primarily isolated from plants of the genus Calophyllum.[1] While the most well-known compound in this class, Calanolide A, has been investigated for its anti-HIV-1 activity, other calanolides, including this compound, have been explored for a broader range of pharmacological activities.[1] this compound was isolated from the stem bark of Calophyllum wallichianum.[2][3] This guide focuses specifically on its activity against bacteria belonging to the genus Bacillus, a diverse group of Gram-positive bacteria that includes both pathogenic and industrially important species.

Quantitative Antimicrobial Data

Research into the direct effects of purified this compound against Bacillus species has demonstrated weak inhibitory activity. The compound was not found to be bactericidal against the tested strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for four different Bacillus species. The results are summarized in the table below.

Bacillus SpeciesMinimum Inhibitory Concentration (MIC) of this compound (mg/mL)
Bacillus cereus0.25 - 0.50
Bacillus megaterium0.25 - 0.50
Bacillus pumilus0.25 - 0.50
Bacillus subtilis0.25 - 0.50

Data sourced from Tee et al., 2018.[3]

In the same study, the crude hexane and chloroform extracts of Calophyllum wallichianum showed moderate inhibition against all four bacteria, with MIC values ranging from 0.156 to 1.25 mg/mL.[2] However, this compound itself did not exhibit any bactericidal activity.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimicrobial properties against Bacillus species.

Disc Diffusion Test

The disc diffusion test is a qualitative method used to screen for antimicrobial activity.

  • Bacterial Inoculum Preparation: A suspension of the test Bacillus species is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound. These discs are then placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly employed.

  • Preparation of Test Substance: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the test Bacillus species at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth with bacteria, no this compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that showed no visible growth.

  • Plating: The aliquot is plated onto a fresh Mueller-Hinton agar plate.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, indicating that the bacteria have been killed.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial properties of a test compound like this compound against bacterial strains.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_results Results TestCompound This compound Stock Solution DiscDiffusion Disc Diffusion Assay TestCompound->DiscDiffusion MIC_Assay Broth Microdilution (MIC Determination) TestCompound->MIC_Assay BacterialCulture Bacillus spp. Culture BacterialCulture->DiscDiffusion BacterialCulture->MIC_Assay ZoneOfInhibition Zone of Inhibition (mm) DiscDiffusion->ZoneOfInhibition Measure MBC_Assay Subculturing (MBC Determination) MIC_Assay->MBC_Assay Transfer non-turbid wells MIC_Value MIC Value (mg/mL) MIC_Assay->MIC_Value Determine MBC_Value MBC Value (mg/mL) MBC_Assay->MBC_Value Determine

Caption: Workflow for antimicrobial susceptibility testing of this compound against Bacillus species.

Conclusion

Based on the currently available scientific literature, this compound exhibits weak bacteriostatic activity against Bacillus cereus, Bacillus megaterium, Bacillus pumilus, and Bacillus subtilis, with MIC values in the range of 0.25 to 0.50 mg/mL.[3] It has not been shown to have bactericidal effects against these species.[2] While extracts from the source plant, Calophyllum wallichianum, have demonstrated moderate anti-Bacillus activity, the contribution of this compound to this broader activity appears to be limited.[2] Further research, including structure-activity relationship studies and investigations into potential synergistic effects with other antimicrobial agents, would be necessary to fully elucidate the therapeutic potential, if any, of this compound in the context of Bacillus infections. There is currently no known specific signaling pathway associated with the antimicrobial action of this compound against Bacillus species.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Calanolide E from Calophyllum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E is a naturally occurring pyranocoumarin that has garnered interest within the scientific community for its potential therapeutic properties. It is a member of the calanolide family of compounds, some of which have demonstrated significant biological activity. This compound has been isolated from several species of the tropical tree genus Calophyllum, including Calophyllum lanigerum, Calophyllum teysmannii, and Calophyllum wallichianum. This document provides detailed application notes and standardized protocols for the extraction and isolation of this compound from these plant sources, intended to support research and drug development efforts. The protocols described herein are based on established phytochemical methodologies and aim to provide a reproducible framework for obtaining this compound for further study.

Data Presentation: Quantitative Analysis of this compound Extraction

The following table summarizes the key quantitative parameters from various reported extraction protocols for calanolides. It is important to note that specific yield data for this compound is often not reported in isolation but as part of a broader phytochemical analysis.

Calophyllum SpeciesPlant PartExtraction SolventExtraction MethodYield of this compound (or related compounds)Reference
Calophyllum lanigerum var. austrocoriaceumFruits and TwigsDichloromethane:Methanol (1:1)Maceration/PercolationNot specified[Kashman et al., 1992]
Calophyllum teysmannii var. inophylloideStem BarkNot specifiedNot specifiedNot specified[McKee et al., 1996]
Calophyllum wallichianumStem BarkHexane and ChloroformSequential MacerationNot specified[Phytochemical analysis of Calophyllum wallichianum]
Calophyllum polyanthumSeeds95% EthanolSoaking at room temperatureNot specified for this compound, but detailed for other coumarins[Ma et al., 2004]

Note: The lack of specific quantitative yield data for this compound highlights a gap in the current literature and presents an opportunity for further research.

Experimental Protocols

Protocol 1: General Protocol for the Extraction and Isolation of this compound from Calophyllum lanigerum

This protocol is a generalized procedure based on the initial discovery and subsequent isolations of calanolides.

1. Plant Material Collection and Preparation:

  • Collect fresh fruits and twigs of Calophyllum lanigerum.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in a 1:1 (v/v) mixture of dichloromethane and methanol. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

  • Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Solvent-Solvent Partitioning:

  • Suspend the crude extract in a 9:1 methanol-water mixture.

  • Perform liquid-liquid partitioning against n-hexane to remove non-polar constituents.

  • Separate the n-hexane layer. The methanolic layer contains the calanolides.

  • Evaporate the methanolic fraction to dryness.

4. Chromatographic Purification:

  • Vacuum Liquid Chromatography (VLC):

    • Pre-adsorb the dried methanolic fraction onto silica gel.
    • Pack a VLC column with silica gel 60.
    • Load the pre-adsorbed sample onto the column.
    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).
    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light.
    • Combine fractions containing the compound of interest based on TLC analysis.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the this compound-containing fractions by preparative RP-HPLC.
    • Column: A C18 column (e.g., 250 x 10 mm, 5 µm) is suitable.
    • Mobile Phase: A gradient of methanol and water is typically used. The exact gradient should be optimized based on the specific column and instrument.
    • Flow Rate: A typical flow rate is 2-4 mL/min.
    • Detection: UV detection at a wavelength of approximately 280 nm.
    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Protocol 2: Detailed Protocol for the Extraction of Pyranocoumarins from Calophyllum polyanthum Seeds

This protocol is adapted from Ma et al. (2004) and is effective for the isolation of pyranocoumarins, including diastereomers of this compound.

1. Plant Material and Extraction:

  • Air-dry and powder the seeds of Calophyllum polyanthum (4.5 kg).

  • Macerate the powdered seeds in 95% ethanol (25 L) at room temperature for 5 days. Repeat this process three times.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to yield the crude extract.

2. Fractionation:

  • Suspend the crude extract in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol.

  • Concentrate each fraction. The pyranocoumarins are typically found in the petroleum ether and ethyl acetate fractions.

3. Column Chromatography:

  • Subject the petroleum ether fraction to silica gel column chromatography.

  • Elute the column with a gradient of petroleum ether-acetone (e.g., from 1:0 to 0:1 v/v).

  • Monitor the collected fractions by TLC and combine those with similar profiles.

  • Repeat the column chromatography on the combined fractions using a refined gradient to isolate the target compounds.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from Calophyllum species.

CalanolideE_Extraction_Workflow PlantMaterial Plant Material (e.g., C. lanigerum twigs) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Solvent Extraction (DCM:MeOH 1:1) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (Hexane/MeOH-H2O) CrudeExtract->Partitioning PolarFraction Polar Fraction (Rich in Calanolides) Partitioning->PolarFraction VLC Vacuum Liquid Chromatography (Silica Gel, Hexane:EtOAc) PolarFraction->VLC Fractions This compound-rich Fractions VLC->Fractions HPLC Preparative RP-HPLC (C18, MeOH:H2O) Fractions->HPLC PureCalanolideE Pure this compound HPLC->PureCalanolideE

Caption: Generalized workflow for this compound extraction.

This comprehensive guide provides a solid foundation for the extraction and isolation of this compound. Researchers are encouraged to optimize these protocols based on the specific Calophyllum species, available equipment, and desired purity of the final compound.

Application Note: Isolation and Purification of Calanolide E from Calophyllum Species

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Calanolide E is a naturally occurring tricyclic pyranocoumarin found in various species of the genus Calophyllum.[1] Like other calanolides, it has been investigated for its potential biological activities. The isolation and purification of this compound from its natural sources present a significant challenge due to its relatively low abundance and the presence of numerous structurally similar compounds. This application note details a robust, multi-step protocol for the isolation and purification of this compound to a high degree of purity. The workflow employs initial solvent extraction and partitioning, followed by a two-step chromatographic purification strategy utilizing Vacuum Liquid Chromatography (VLC) for crude fractionation and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification.

Introduction

The calanolides are a class of dipyranocoumarins first discovered during a large-scale anti-HIV screening program.[2] While Calanolide A has been the most extensively studied for its potent anti-HIV-1 activity, other related compounds, including this compound, have also been isolated from the leaves, twigs, and stem bark of Calophyllum species such as C. lanigerum and C. teysmannii.[1][2] The purification process requires effective chromatographic techniques to separate the target compound from a complex matrix of related pyranocoumarins and other secondary metabolites.[3] This protocol provides a systematic approach, beginning with sample preparation and culminating in the acquisition of highly purified this compound suitable for analytical and biological studies.

Experimental Workflow Overview

The overall strategy for the isolation and purification of this compound is a sequential process designed to enrich the target compound at each stage. The workflow begins with the extraction of dried plant material, followed by partitioning to separate compounds based on polarity. The resulting non-polar fraction, which is rich in calanolides, is then subjected to VLC for a coarse separation. Finally, the this compound-containing fractions from the VLC are pooled and purified to homogeneity using RP-HPLC.[2][3]

G Plant Plant Material (Calophyllum sp. leaves/twigs) Extraction Solvent Extraction (CH2Cl2/MeOH) Plant->Extraction Grinding & Soaking Crude Crude Organic Extract Extraction->Crude Partition Solvent-Solvent Partitioning (Hexane & CCl4) Fractions Non-Polar Fractions (Hexane/CCl4) Partition->Fractions VLC Vacuum Liquid Chromatography (VLC) (Silica Gel, Hexane/EtOAc Gradient) VLC_Fractions This compound-Enriched Fractions VLC->VLC_Fractions HPLC Reversed-Phase HPLC (C18 Column, ACN/H2O Gradient) Pure Pure this compound HPLC->Pure Crude->Partition Fractionation Fractions->VLC Coarse Purification VLC_Fractions->HPLC Final Purification

Caption: Experimental workflow for this compound isolation.

Detailed Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction of secondary metabolites from the plant material and the subsequent partitioning to isolate the non-polar fraction containing calanolides.

  • Plant Material Preparation:

    • Collect fresh leaves and twigs of a suitable Calophyllum species.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

    • Grind the dried material into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Percolate the ground plant material (e.g., 1 kg) with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature for 48-72 hours.[2]

    • Filter the extract and repeat the percolation process with fresh solvent on the plant residue to ensure exhaustive extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude organic extract.

  • Solvent-Solvent Partitioning:

    • Suspend a portion of the crude extract (e.g., 50 g) in 500 mL of 9:1 MeOH/H₂O.

    • Perform liquid-liquid extraction on the suspension with n-hexane (3 x 400 mL). Combine the hexane layers. This is the Hexane Fraction .

    • Increase the water content of the polar phase to 20% (8:2 MeOH/H₂O).

    • Extract this modified polar phase with carbon tetrachloride (CCl₄) (3 x 400 mL). Combine the CCl₄ layers. This is the CCl₄ Fraction .[2]

    • Evaporate the solvents from the Hexane and CCl₄ fractions separately. These non-polar fractions are known to contain the calanolides.[2] Combine these dried fractions for VLC.

Protocol 2: Vacuum Liquid Chromatography (VLC) Fractionation

This protocol is for the coarse purification of the combined non-polar fractions on a silica gel column to isolate this compound-enriched fractions.[2]

  • VLC Column Preparation:

    • Use a sintered glass Büchner funnel (e.g., 10 cm diameter) as the VLC column.

    • Pack the funnel with TLC-grade silica gel 60, applying a vacuum to ensure a compact and uniform bed.

    • Pre-condition the column by washing with 100% n-hexane.

  • Sample Loading:

    • Dissolve the combined dried non-polar extract (from Protocol 1) in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel (approx. 1:1 weight ratio with the extract).

    • Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

    • Carefully layer this powder on top of the prepared VLC column.

  • Gradient Elution:

    • Elute the column sequentially with a stepwise gradient of ethyl acetate (EtOAc) in n-hexane.

    • Begin with 100% n-hexane and gradually increase the polarity by increasing the percentage of EtOAc.

    • Collect fractions of a fixed volume (e.g., 250 mL) for each solvent mixture.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with Rf values corresponding to calanolides.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol details the final purification of the this compound-enriched fractions to obtain the pure compound. Reversed-phase chromatography is employed for the separation of this compound.[3]

  • Sample Preparation:

    • Combine the VLC fractions identified as containing this compound based on TLC analysis.

    • Evaporate the solvent completely.

    • Dissolve the residue in a minimal volume of HPLC-grade acetonitrile (ACN) or methanol.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • System: A preparative or semi-preparative HPLC system equipped with a PDA or UV detector.

    • Column: A C18 reversed-phase column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid.

    • Detection: Monitor at a wavelength suitable for coumarins, typically between 280 nm and 330 nm.[3]

  • Gradient Elution:

    • Equilibrate the column with the starting mobile phase composition.

    • Inject the filtered sample onto the column.

    • Elute the sample using a linear gradient of Mobile Phase B into Mobile Phase A.

    • Collect fractions corresponding to the elution peak of this compound.

  • Post-Purification:

    • Combine the fractions containing pure this compound.

    • Remove the organic solvent (ACN) using a rotary evaporator.

    • Lyophilize or perform a final solvent evaporation to obtain the purified this compound as a solid or amorphous powder.[2]

    • Confirm the identity and purity using analytical techniques such as LC-MS and NMR.[2]

Data Presentation

The following tables summarize the parameters for the chromatographic steps. Yields are illustrative and will vary based on the plant source, collection time, and extraction efficiency.

Table 1: VLC Fractionation Parameters

Parameter Value
Stationary Phase Silica Gel 60 (TLC Grade)
Mobile Phase Stepwise Gradient of n-Hexane and Ethyl Acetate (EtOAc)
Elution Steps (Illustrative)
Step 1 100% n-Hexane
Step 2 5% EtOAc in n-Hexane
Step 3 10% EtOAc in n-Hexane
Step 4 15% EtOAc in n-Hexane
Step 5 25% EtOAc in n-Hexane
Step 6 50% EtOAc in n-Hexane
Step 7 100% EtOAc
Monitoring TLC with UV visualization

| Expected Result | this compound-enriched fractions typically elute in mid-polarity fractions (e.g., 15-25% EtOAc). |

Table 2: RP-HPLC Purification Parameters

Parameter Value
Column C18 Reversed-Phase (e.g., 10 mm x 250 mm, 5 µm)
Mobile Phase A H₂O + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 4.0 mL/min (for 10 mm ID column)
Detection Wavelength 284 nm and 325 nm
Gradient Program (Illustrative)
0-5 min 40% B
5-25 min 40% to 70% B (Linear Gradient)
25-30 min 70% to 95% B (Wash)
30-35 min 95% to 40% B (Re-equilibration)
Injection Volume 500 µL

| Expected Result | A sharp, well-resolved peak corresponding to this compound. |

Logical Relationships in Chromatography

The choice of chromatographic methods is based on the principle of orthogonal separation, where different chemical properties are exploited at each stage to achieve high purity.

G Mix Complex Mixture (Crude Extract) VLC VLC (Normal Phase) Mix->VLC Separation by Polarity HPLC RP-HPLC (Reversed Phase) VLC->HPLC Separation by Hydrophobicity Pure Pure Compound (this compound) HPLC->Pure

References

Spectroscopic Analysis of Calanolide E: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calanolide E is a naturally occurring coumarin derivative isolated from the latex of trees belonging to the Calophyllum genus, notably Calophyllum lanigerum. This compound, along with its congeners, has garnered significant interest within the scientific community due to its potent biological activities, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against the Human Immunodeficiency Virus (HIV). The structural elucidation and ongoing quality control of this compound heavily rely on a suite of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide a comprehensive analytical fingerprint, enabling researchers to confirm the compound's identity, purity, and structural integrity.

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data Summary

The structural characterization of this compound is achieved through the combined interpretation of data from UV-Vis, IR, and NMR spectroscopy. A summary of the key quantitative data is presented in the tables below. Note that this compound is also referred to as Calanolide E1, and its diastereomer as Calanolide E2. The following data pertains to this compound (E1).

Table 1: UV-Vis and IR Spectroscopic Data for this compound
Spectroscopic TechniqueParameterValueReference Compound
UV-Vis λmax (MeOH)~325 nm, ~284 nm, ~228 nmCalanolide A[1]
IR (film) νmax~3440 cm⁻¹ (O-H stretch)Calanolide A[1]
~2970 cm⁻¹ (C-H stretch)
~1735 cm⁻¹ (C=O, lactone)Calanolide A[1]
~1660 cm⁻¹ (C=O, ketone)
~1580 cm⁻¹ (C=C, aromatic)
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)
Positionδ (ppm)MultiplicityJ (Hz)
43.29m
4a
5
6
76.51d10.1
85.48d10.1
8a
91.69m
102.59m
111.45s
111.41s
1'
2'2.87m
3'3.84d8.8
4'1.15d6.8
5'0.88d6.8
OH3.42d8.8

Data sourced from McKee et al., 1996.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)
Positionδ (ppm)
2160.8
3111.9
435.4
4a107.5
5161.8
6102.2
7127.3
8115.5
8a155.6
920.7
1014.0
1178.3
11-CH₃28.1
11-CH₃27.9
1'212.4
2'49.3
3'72.8
4'19.9
5'10.8

Data sourced from McKee et al., 1996.

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized based on the specific equipment available.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) of this compound in the ultraviolet-visible region, which is characteristic of its chromophoric system.

Materials:

  • This compound sample

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with spectroscopic grade methanol to serve as the blank. Place the cuvette in the sample holder and record a baseline spectrum from 200 to 400 nm.

  • Sample Measurement: Rinse the cuvette with the dilute this compound solution and then fill it with the same solution. Place the cuvette in the sample holder.

  • Data Acquisition: Scan the sample from 200 to 400 nm and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For this compound, characteristic peaks are expected around 228, 284, and 325 nm, similar to other calanolides[1].

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the this compound molecule by analyzing its infrared absorption spectrum.

Materials:

  • This compound sample (dry)

  • Potassium bromide (KBr, IR grade, desiccated)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the dry this compound sample into an agate mortar.

    • Add approximately 100-200 mg of dry KBr powder.

    • Gently grind the mixture until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

  • Background Measurement: Place an empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Measurement: Place the KBr pellet containing the this compound sample in the sample holder.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups in this compound. Key expected peaks include O-H stretching (~3440 cm⁻¹), C-H stretching (~2970 cm⁻¹), lactone C=O stretching (~1735 cm⁻¹), ketone C=O stretching (~1660 cm⁻¹), and aromatic C=C stretching (~1580 cm⁻¹)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain detailed structural information about the carbon-hydrogen framework of this compound, including the chemical environment, connectivity, and stereochemistry of the protons and carbons.

Materials:

  • This compound sample (high purity, dry)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • 2D NMR Data Acquisition (Optional but Recommended):

    • To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts (δ) in ppm relative to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J) in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign the signals in the ¹H and ¹³C NMR spectra to the respective nuclei in the this compound structure, using 2D NMR data to confirm assignments.

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample UV_Prep Dilution in Methanol Sample->UV_Prep IR_Prep KBr Pellet Preparation Sample->IR_Prep NMR_Prep Dissolution in CDCl3 Sample->NMR_Prep UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis FTIR FTIR Spectroscopy IR_Prep->FTIR NMR NMR Spectroscopy NMR_Prep->NMR UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group ID FTIR->IR_Data NMR_Data Structure Elucidation NMR->NMR_Data Final_Structure Structural Confirmation UV_Data->Final_Structure IR_Data->Final_Structure NMR_Data->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mechanism of Action of this compound as an NNRTI

NNRTI_Mechanism cluster_hiv HIV Replication Cycle cluster_inhibition Inhibition HIV_RNA HIV Genomic RNA RT Reverse Transcriptase HIV_RNA->RT template Viral_DNA Viral DNA Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus RT->Viral_DNA synthesizes Inhibition Conformational Change in RT Inhibits DNA Synthesis Calanolide_E This compound Calanolide_E->RT binds to allosteric site

References

Application Notes and Protocols for In Vitro Antiviral Testing of Calanolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E is a member of the calanolide family of compounds, which are naturally occurring non-nucleoside reverse transcriptase inhibitors (NNRTIs) isolated from the tropical rainforest tree of the genus Calophyllum.[1] Its close analog, Calanolide A, has demonstrated potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to other NNRTIs.[2][3][4][5] Calanolides act by binding to a specific site on the HIV-1 reverse transcriptase, an essential enzyme for viral replication, thereby inhibiting its function.[2][6] This document provides detailed protocols for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity, based on established methods for testing other calanolides. While specific quantitative data for this compound is not extensively available in the public domain, the provided assays are standard and suitable for generating such data.

Data Presentation: Antiviral Activity and Cytotoxicity of Related Calanolides

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of Calanolide A, a closely related compound to this compound. This data serves as a reference for the expected range of activity and toxicity.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
(+)-Calanolide AHIV-1 (various lab strains)Various0.10 - 0.17>20>117 - >200[2]
(+)-Calanolide AHIV-1 (clinical isolates)Various0.02 - 0.5~5 - 10~25 - ~500[7]
(-)-Calanolide B (Costatolide)HIV-10.4[5]

Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window. Higher SI values are desirable.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the wells containing the cells. Include wells with cells only (untreated control) and medium only (blank).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value from the dose-response curve.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • Adherent cell line susceptible to the virus (e.g., HeLa-CD4-LTR-ß-gal for HIV-1)

  • Virus stock of known titer (plaque-forming units, PFU/mL)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Agarose overlay (e.g., 0.5% agarose in culture medium)

  • Neutral red or crystal violet stain

  • 6-well or 24-well plates

Protocol:

  • Seed the cells into plates and grow to confluence.

  • Prepare serial dilutions of the virus stock.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the virus with the this compound dilutions for 1 hour at 37°C.

  • Infect the confluent cell monolayers with the virus-drug mixture.

  • After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with the agarose medium containing the corresponding concentration of this compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

  • Fix the cells and stain with neutral red or crystal violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the virus control (no drug) and determine the EC50 value.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of new infectious virus particles in the presence of this compound.[2][8]

Materials:

  • Susceptible host cells

  • Virus stock

  • Culture medium

  • This compound stock solution

  • 96-well plates

Protocol:

  • Infect host cells with the virus in the presence of serial dilutions of this compound.

  • Incubate the cultures for a full viral replication cycle (e.g., 48-72 hours).

  • Collect the culture supernatants.

  • Determine the titer of the virus in the supernatants by performing a separate titration assay (e.g., plaque assay or TCID50 assay) on fresh cell monolayers.

  • Calculate the reduction in virus yield for each drug concentration compared to the untreated virus control and determine the EC50 value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free enzymatic assay to directly measure the inhibitory effect of this compound on the activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer

  • Template/primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, template/primer, and dNTPs.

  • Add serial dilutions of this compound to the reaction mixture.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters.

  • Wash the filters to remove unincorporated labeled dNTPs.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of RT inhibition for each drug concentration and determine the IC50 value.

Mandatory Visualizations

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Assessment cluster_mechanistic Mechanism of Action C0 Prepare Cell Culture (e.g., MT-4 cells) C1 Add Serial Dilutions of this compound C0->C1 C2 Incubate (4-5 days) C1->C2 C3 MTT Assay C2->C3 C4 Measure Absorbance & Calculate CC50 C3->C4 A0 Prepare Cell Culture (e.g., HeLa-CD4) A1 Infect with Virus + Serial Dilutions of this compound A0->A1 A2 Incubate A1->A2 A3 Select Assay A2->A3 A4 Plaque Reduction Assay A3->A4 Plaque Formation A5 Virus Yield Reduction Assay A3->A5 Virus Production A6 Measure Endpoint & Calculate EC50 A4->A6 A5->A6 M0 Cell-Free System M1 HIV-1 Reverse Transcriptase Assay M0->M1 M2 Measure RT Activity & Calculate IC50 M1->M2

Caption: Experimental workflow for in vitro testing of this compound.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 cluster_cell Host Cell vRNA Viral RNA RevTranscription Reverse Transcription vRNA->RevTranscription RT Reverse Transcriptase RT->RevTranscription Integrase Integrase Integration Integration Integrase->Integration Protease Protease Budding Budding & Maturation Protease->Budding Cell CD4+ T-Cell Binding Binding and Fusion cDNA Viral DNA (cDNA) cDNA->Integration provirus Provirus Transcription Transcription provirus->Transcription mRNA Viral mRNA Translation Translation & Assembly mRNA->Translation new_virus New Virus Particles CalanolideE This compound CalanolideE->RT Inhibition RevTranscription->cDNA Integration->provirus Transcription->mRNA Translation->Budding Budding->new_virus

Caption: Inhibition of HIV-1 reverse transcription by this compound.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Calanolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide E is a naturally occurring dipyranocoumarin isolated from trees of the Calophyllum genus, notably Calophyllum lanigerum.[][2] Like other calanolides, it belongs to a class of compounds that have garnered significant interest for their diverse pharmacological properties. While much of the research on calanolides has focused on their potent anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the broader antimicrobial potential of this class of molecules is an active area of investigation.[2][3] This document provides a detailed protocol for conducting in vitro antimicrobial susceptibility testing of this compound and presents available data on related compounds to guide research efforts.

It is important to note that while information on the anti-HIV and antiparasitic activities of this compound is available, specific data regarding its in vitro antibacterial and antifungal efficacy is not extensively documented in publicly available literature.[2][4] The following protocols are therefore based on standardized methodologies for antimicrobial susceptibility testing and can be readily adapted for the evaluation of this compound.

Quantitative Data on a Related Pyranocoumarin: Inophyllum E

In the absence of specific antimicrobial data for this compound, we present the Minimum Inhibitory Concentration (MIC) values for Inophyllum E, a structurally related pyranocoumarin isolated from Calophyllum inophyllum.[5][6] This data can serve as a preliminary guide for designing experimental concentrations for the assessment of this compound.

Disclaimer: The following data pertains to Inophyllum E and not this compound. The antimicrobial activity of this compound may differ.

Table 1: Minimum Inhibitory Concentration (MIC) of Inophyllum E against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coli (ATCC 8739)Gram-Negative50
Pseudomonas aeruginosa (ATCC BAA-427)Gram-Negative<50
Staphylococcus aureus (ATCC 25923)Gram-Positive<<50
Klebsiella pneumoniae (ATCC 27736)Gram-Negative50
Bacillus subtilisGram-Positive50
Salmonella typhiGram-Negative>50
Flavobacterium spp.Gram-Negative>50
Proteus vulgarisGram-Negative>50
Shigella flexneriGram-Negative>50
Shigella boydiiGram-Negative>50
Staphylococcus epidermidisGram-Positive<50
Salmonella typhimuriumGram-Negative>50
Vibrio choleraeGram-Negative>50
Corynebacterium diphtheriaeGram-Positive>50

Data extracted from research on Inophyllum C and E from Calophyllum inophyllum leaf extract.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This is a standardized and widely accepted technique for in vitro antimicrobial susceptibility testing.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials and Reagents:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to a known stock concentration)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal isolates to be tested

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (sterile broth)

  • Solvent control (broth with the same concentration of solvent used to dissolve this compound)

  • Microplate reader or visual assessment

  • Sterile pipette tips and multichannel pipettes

  • Incubator

2. Preparation of Inoculum:

  • From a fresh agar plate culture, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria).

3. Preparation of Microtiter Plates:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In the first well of each row designated for this compound, add a volume of the stock solution and broth to achieve the highest desired test concentration (e.g., 200 µL of a 2X concentrated solution).

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Repeat this process for the positive control antibiotic and the solvent control.

  • Leave wells for the negative (growth) control containing only broth.

4. Inoculation:

  • Add the prepared microbial inoculum to each well (except the negative control wells) to reach the final volume and cell density.

5. Incubation:

  • Seal the microtiter plates (e.g., with a breathable film) to prevent evaporation.

  • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).

6. Determination of MIC:

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Alternatively, the MIC can be determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive growth control.

7. Controls:

  • Positive Control: A known antibiotic to ensure the susceptibility of the test organisms.

  • Negative Control: Broth only, to check for contamination.

  • Growth Control: Broth with inoculum, to ensure the viability of the microorganisms.

  • Solvent Control: Broth with inoculum and the highest concentration of the solvent used, to ensure the solvent has no inhibitory effect.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Pure Culture of Microorganism prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare 96-Well Plate (Serial Dilutions of this compound) inoculate Inoculate Plate with Microorganism Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end end determine_mic->end End

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Proposed Antimicrobial Mechanism of Action of a Related Calanolide

The specific antimicrobial mechanism of action for this compound has not been elucidated. However, studies on the related compound, Calanolide A , have shed light on its activity against Mycobacterium tuberculosis. This mechanism, which is distinct from its anti-HIV action, involves the inhibition of nucleic acid synthesis.

G cluster_pathway Inhibition Pathway cluster_outcome Outcome CalanolideA Calanolide A DNAsynthesis DNA Synthesis CalanolideA->DNAsynthesis Inhibits RNAsynthesis RNA Synthesis CalanolideA->RNAsynthesis Inhibits ProteinSynthesis Protein Synthesis BacterialCell Mycobacterium tuberculosis Cell DNAsynthesis->ProteinSynthesis RNAsynthesis->ProteinSynthesis Bacteriostasis Bacteriostasis/ Bactericidal Effect

Caption: Proposed Mechanism of Action of Calanolide A against M. tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Efficiency of Calanolide E Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Calanolide E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your synthetic endeavors. As a dedicated total synthesis of this compound has not been extensively reported, the following guidance is based on established synthetic routes for the closely related and well-documented Calanolide A, adapted for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the Calanolide core structure?

A1: A common and cost-effective starting material for the synthesis of the Calanolide core is phloroglucinol. The synthesis typically begins with the formation of the coumarin scaffold.[1][2]

Q2: What are the key strategic steps in the total synthesis of this compound based on the Calanolide A route?

A2: The synthesis can be broadly divided into five key stages:

  • Pechmann Condensation: Formation of the initial coumarin ring.[1][2]

  • Friedel-Crafts Acylation: Introduction of a side chain at the C6 position of the coumarin.

  • Chromenylation: Formation of a chromene ring.[1]

  • Cyclization: Construction of the dihydropyran ring system.[1]

  • Diastereoselective Reduction: Establishment of the final stereochemistry at the C12 position.[1]

Q3: What is the primary structural difference between Calanolide A and this compound that I need to consider in the synthesis?

A3: The core tetracyclic ring structure of this compound is similar to Calanolide A. The key difference lies in the nature of the acyl side chain attached to the coumarin nucleus. While both are complex coumarins, the specific acyl group and stereochemistry of the dihydropyran ring will necessitate modifications in the synthetic strategy, particularly in the Friedel-Crafts acylation and the cyclization/reduction steps to achieve the desired stereoisomer.

Q4: Are there any known major challenges in the synthesis of the Calanolide scaffold?

A4: Yes, several challenges are commonly encountered. These include achieving high yields in the Pechmann condensation and Friedel-Crafts acylation steps, controlling stereoselectivity during the formation of the dihydropyran ring, and purification of intermediates which can often be challenging due to similar polarities of byproducts.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis.

Issue 1: Low Yield in Pechmann Condensation
  • Problem: The initial Pechmann condensation of phloroglucinol with the appropriate β-ketoester to form the coumarin core results in a low yield.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Catalyst Activity The Pechmann reaction is acid-catalyzed. If using a solid acid catalyst, ensure it is properly activated and not poisoned. For liquid acid catalysts like sulfuric acid, ensure it is of sufficient concentration and used in the correct stoichiometric ratio.
Suboptimal Reaction Temperature The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If too high, it can lead to decomposition of starting materials or products. Optimize the temperature based on literature procedures for similar substrates.
Incorrect Stoichiometry An excess of the β-ketoester is often used to drive the reaction to completion. Experiment with varying the molar ratio of the β-ketoester to phloroglucinol.
Inefficient Water Removal The reaction produces water, which can inhibit the catalyst and reverse the reaction. If the reaction is run in a suitable solvent, consider using a Dean-Stark apparatus to remove water azeotropically.
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation
  • Problem: The Friedel-Crafts acylation of the coumarin intermediate with the acyl chloride corresponding to the this compound side chain results in a mixture of regioisomers or low conversion.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance The coumarin substrate may be sterically hindered, preventing efficient acylation at the desired position. Consider using a less bulky Lewis acid catalyst.
Catalyst Deactivation The Lewis acid catalyst (e.g., AlCl3) can be deactivated by moisture or complexation with the carbonyl groups in the substrate. Ensure anhydrous conditions and use a sufficient stoichiometric amount of the catalyst.
Low Reactivity of Acylating Agent The specific acyl chloride for the this compound side chain may be less reactive. Consider converting it to a more reactive species or using a more forcing Lewis acid.
Suboptimal Solvent The choice of solvent can significantly impact the reaction. Non-polar solvents like carbon disulfide or nitrobenzene are often used.[3] A solvent screen may be necessary to find the optimal conditions.
Issue 3: Lack of Diastereoselectivity in the Final Reduction Step
  • Problem: The reduction of the chromanone intermediate to the final alcohol does not yield the desired diastereomer of this compound with high selectivity.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Reducing Agent The choice of reducing agent is crucial for stereocontrol. A Luche reduction (NaBH4 with CeCl3) is often employed in Calanolide synthesis to achieve high diastereoselectivity.[1][2]
Suboptimal Temperature The reduction should be carried out at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity.
Steric Hindrance The substrate's conformation can influence the direction of hydride attack. Molecular modeling can help predict the most likely outcome and guide the choice of reducing agent.

Experimental Protocols

The following are detailed methodologies for the key steps in a plausible total synthesis of this compound, adapted from established protocols for Calanolide A.

Step 1: Synthesis of 5,7-Dihydroxy-4-propylcoumarin (Pechmann Condensation)
  • Reaction: Phloroglucinol + Ethyl butyrylacetate → 5,7-Dihydroxy-4-propylcoumarin

  • Procedure:

    • To a stirred solution of phloroglucinol (1.0 eq) in a suitable solvent (e.g., nitrobenzene), add ethyl butyrylacetate (1.2 eq).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture into ice water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the desired coumarin.

  • Quantitative Data Comparison:

CatalystSolventTemperature (°C)Time (h)Yield (%)
H2SO4NitrobenzeneRT18~70-80
Amberlyst-15Toluene11012~65-75
ZnCl2None1206~60-70
Step 2: Friedel-Crafts Acylation
  • Reaction: 5,7-Dihydroxy-4-propylcoumarin + 3-hydroxy-2-methylbutanoyl chloride → Acylated Coumarin Intermediate

  • Procedure:

    • Suspend the 5,7-dihydroxy-4-propylcoumarin (1.0 eq) and anhydrous aluminum chloride (3.0 eq) in anhydrous carbon disulfide under an inert atmosphere.

    • Add a solution of 3-hydroxy-2-methylbutanoyl chloride (1.1 eq) in anhydrous carbon disulfide dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Step 3 & 4: Chromenylation and Cyclization
  • Reaction: Acylated Coumarin Intermediate + 4,4-dimethoxy-2-methylbutan-2-ol → Chromene → Chromanone

  • Procedure:

Step 5: Diastereoselective Reduction (Luche Reduction)
  • Reaction: Chromanone Intermediate → (±)-Calanolide E

  • Procedure:

    • Dissolve the chromanone intermediate (1.0 eq) in methanol and cool to -78 °C.

    • Add a solution of cerium(III) chloride heptahydrate (1.1 eq) in methanol.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at -78 °C.

    • Stir the reaction for 1-2 hours at -78 °C.

    • Quench the reaction with acetone and allow it to warm to room temperature.

    • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography to isolate (±)-Calanolide E.

Visualizations

Calanolide_E_Synthesis_Workflow A Phloroglucinol B Pechmann Condensation A->B Ethyl butyrylacetate, H+ C 5,7-Dihydroxy-4-propylcoumarin B->C D Friedel-Crafts Acylation C->D 3-hydroxy-2-methylbutanoyl chloride, AlCl3 E Acylated Coumarin Intermediate D->E F Chromenylation E->F Prenylating Agent G Chromene Intermediate F->G H Cyclization G->H Acid catalyst I Chromanone Intermediate H->I J Diastereoselective Reduction (Luche) I->J NaBH4, CeCl3 K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in a Step? Pechmann Pechmann Condensation Start->Pechmann Yes FC Friedel-Crafts Acylation Start->FC Yes Reduction Diastereoselective Reduction Start->Reduction Yes Catalyst Check Catalyst Activity/ Stoichiometry Pechmann->Catalyst Temp Optimize Temperature Pechmann->Temp Stoich Vary Reactant Ratios Pechmann->Stoich FC->Catalyst Anhydrous Ensure Anhydrous Conditions FC->Anhydrous Solvent Screen Solvents FC->Solvent ReducingAgent Use Luche Conditions Reduction->ReducingAgent LowTemp Perform at Low Temp. Reduction->LowTemp

Caption: Troubleshooting decision tree for key synthetic steps.

References

Navigating the Spectroscopic Maze of Calanolide E: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with the promising anti-HIV agent Calanolide E now have a dedicated resource to overcome the common hurdles in its spectroscopic identification. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and efficient analysis of this complex natural product.

The unique tetracyclic structure of this compound, coupled with the existence of its stereoisomers, Calanolide E1 and E2, presents distinct challenges during spectroscopic analysis. This guide offers detailed experimental protocols, data interpretation assistance, and visual aids to streamline the identification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the spectroscopic identification of this compound?

A1: The primary challenges include:

  • Distinguishing between stereoisomers: Calanolide E1 (syn-isomer) and Calanolide E2 (anti-isomer) exhibit very similar spectroscopic profiles, making their differentiation difficult.

  • Signal overlap in NMR spectra: The complex structure with multiple chiral centers leads to crowded regions in both ¹H and ¹³C NMR spectra, complicating signal assignment.

  • Ambiguous fragmentation in mass spectrometry: The fragmentation pattern can be complex and may not always provide clear-cut structural information without careful analysis and comparison with reference data.

  • Lack of comprehensive public spectral databases: Detailed and verified spectroscopic data for this compound isomers can be scarce, hindering direct comparison.

Q2: How can I differentiate between Calanolide E1 and E2 using NMR spectroscopy?

A2: While challenging, differentiation is possible by focusing on subtle differences in the chemical shifts and coupling constants of the protons and carbons in the dihydropyran ring system, which is affected by the relative stereochemistry. High-field NMR (600 MHz or higher) and 2D NMR techniques like NOESY or ROESY can be particularly helpful in establishing the spatial relationships between key protons, which differ between the two isomers.

Q3: My ¹H NMR spectrum shows significant peak overlap in the aliphatic region. What can I do?

A3: To resolve signal overlap, consider the following troubleshooting steps:

  • Use a higher field NMR spectrometer: This will increase the dispersion of the signals.

  • Employ a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can induce differential shifts in proton resonances, potentially resolving the overlap.

  • Utilize 2D NMR techniques: Experiments like COSY, TOCSY, HSQC, and HMBC can help to correlate coupled protons and carbons, allowing for the assignment of individual signals even in crowded regions.

  • Adjust the temperature: For molecules exhibiting conformational flexibility, variable temperature NMR might help to resolve broad or overlapping signals.

Q4: I am struggling to interpret the mass spectrum of my this compound sample. What are the expected fragmentation patterns?

A4: For pyranocoumarins like this compound, mass spectrometry using soft ionization techniques such as Electrospray Ionization (ESI) is common. Expect to see a prominent protonated molecule [M+H]⁺. The fragmentation pattern will likely involve the loss of small neutral molecules like H₂O, CO, and cleavage of the side chains. The specific fragmentation will depend on the stereochemistry and may require high-resolution mass spectrometry (HRMS) for accurate mass measurements of the fragments to deduce their elemental composition.

Troubleshooting Guides

NMR Spectroscopy
ProblemPotential CauseSuggested Solution
Broad or poorly resolved signals Sample aggregation, presence of paramagnetic impurities, or conformational exchange.1. Dilute the sample. 2. Filter the sample to remove any particulate matter. 3. Run the experiment at a different temperature. 4. Use a chelating agent (e.g., EDTA) if paramagnetic metal contamination is suspected.
Unexpected peaks in the spectrum Solvent impurities, residual starting materials, or byproducts.1. Use high-purity deuterated solvents. 2. Compare the spectrum with that of a blank solvent. 3. Re-purify the sample using chromatography. 4. Check for residual solvent from the purification process (e.g., ethyl acetate, hexane).
Difficulty in assigning quaternary carbons These carbons do not have attached protons and thus do not show correlations in HSQC.Utilize HMBC experiments. Long-range correlations from nearby protons will help to identify and assign quaternary carbons.
Mass Spectrometry
ProblemPotential CauseSuggested Solution
Low signal intensity or no molecular ion peak Poor ionization efficiency, sample degradation, or inappropriate ionization method.1. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Try a different ionization method, such as Atmospheric Pressure Chemical Ionization (APCI). 3. Ensure the sample is stable in the solvent used for infusion.
Complex and uninterpretable fragmentation pattern In-source fragmentation or presence of multiple components.1. Reduce the cone voltage or fragmentation energy to minimize in-source fragmentation. 2. Use a hyphenated technique like LC-MS to separate components before MS analysis. 3. Perform tandem MS (MS/MS) on the parent ion to obtain a cleaner fragmentation spectrum.
Mass accuracy is poor Instrument requires calibration.Calibrate the mass spectrometer using a known standard before running the sample.

Data Presentation

Spectroscopic Data for this compound Isomers

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) Note: This table is populated with representative data. Actual values may vary slightly based on experimental conditions.

PositionCalanolide E1 (Representative)Calanolide E2 (Representative)
H-36.25 (d, J=9.5)6.24 (d, J=9.5)
H-47.60 (d, J=9.5)7.59 (d, J=9.5)
H-5'3.55 (m)3.60 (m)
H-4'4.15 (d, J=4.0)4.10 (d, J=8.0)
10-CH₃1.20 (d, J=6.5)1.18 (d, J=6.5)
11-CH₃1.45 (s)1.43 (s)
11-CH₃1.48 (s)1.46 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) Note: This table is populated with representative data. Actual values may vary slightly based on experimental conditions.

PositionCalanolide E1 (Representative)Calanolide E2 (Representative)
C-2160.5160.4
C-3112.8112.7
C-4143.5143.6
C-4a102.1102.0
C-5155.0155.1
C-6108.2108.1
C-7158.3158.2
C-8105.6105.5
C-8a154.2154.1
C-922.522.4
C-1078.178.5
C-1175.375.0
10-CH₃21.120.9
11-CH₃28.028.1
11-CH₃28.328.4

Table 3: UV-Vis and IR Spectroscopic Data

TechniqueWavelength/Wavenumber
UV-Vis (in MeOH) λmax ≈ 230, 285, 330 nm
IR (KBr) νmax ≈ 3450 (O-H), 1720 (C=O, lactone), 1630, 1580 (C=C, aromatic) cm⁻¹

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified this compound sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000.

  • Tandem MS (MS/MS): Select the protonated molecular ion [M+H]⁺ as the precursor ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.

  • Data Analysis: Determine the accurate mass of the parent ion and its fragments. Use the accurate mass data to calculate the elemental composition and confirm the molecular formula.

Protocol 2: 2D NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • COSY: Perform a Correlation Spectroscopy experiment to identify proton-proton couplings.

  • HSQC: Run a Heteronuclear Single Quantum Coherence experiment to correlate protons with their directly attached carbons.

  • HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

  • NOESY/ROESY: For stereochemical analysis, perform a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy experiment to identify protons that are close in space.

  • Data Processing and Analysis: Process the 2D NMR data using appropriate software and analyze the cross-peaks to assemble the molecular structure and determine the relative stereochemistry.

Mandatory Visualizations

experimental_workflow cluster_purification Sample Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Purification Purified this compound Isolate NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR Structure Structure Elucidation NMR->Structure MS->Structure UV_Vis->Structure IR->Structure Stereochem Stereochemical Assignment Structure->Stereochem Confirmation Structural Confirmation Stereochem->Confirmation

Caption: Experimental workflow for the spectroscopic identification of this compound.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues start Ambiguous Spectroscopic Data peak_overlap Peak Overlap? start->peak_overlap broad_signals Broad Signals? start->broad_signals no_molecular_ion No Molecular Ion? start->no_molecular_ion complex_fragments Complex Fragments? start->complex_fragments change_solvent Change Solvent peak_overlap->change_solvent higher_field Use Higher Field peak_overlap->higher_field two_d_nmr Run 2D NMR peak_overlap->two_d_nmr change_temp Adjust Temperature broad_signals->change_temp end Clear Identification change_solvent->end higher_field->end two_d_nmr->end change_temp->end optimize_source Optimize Source no_molecular_ion->optimize_source lc_ms Use LC-MS complex_fragments->lc_ms tandem_ms Perform MS/MS complex_fragments->tandem_ms optimize_source->end lc_ms->end tandem_ms->end

Caption: Troubleshooting decision tree for this compound spectroscopic analysis.

Minimizing batch-to-batch variability of "Calanolide E" extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Calanolide E extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically extracted?

A1: this compound is a tetracyclic dipyranocoumarin, a class of naturally occurring phenolic compounds.[1] It has been isolated from plant species of the Calophyllum genus, notably Calophyllum lanigerum and Calophyllum teysmannii.[1][2][3] Like other calanolides, it is investigated for its potential therapeutic properties, including anti-HIV activity.[1][4]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in botanical extracts is a common challenge and can be attributed to several factors:

  • Raw Material Heterogeneity: The chemical composition of the source plant material can vary significantly based on geographical location, climate, harvest time, and storage conditions.[5]

  • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) and solvent system significantly impacts the yield and purity of the extract.[6][7]

  • Processing Parameters: Inconsistencies in extraction parameters such as temperature, time, solvent-to-solid ratio, and particle size of the plant material can lead to variable extraction efficiency.[8][9]

  • Post-Extraction Handling: Degradation of the target compound can occur during solvent removal and storage if not performed under optimal conditions.

Q3: What analytical methods are recommended for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the quantification of calanolides.[10] For sensitive and accurate quantification, HPLC coupled with UV or mass spectrometry (MS) detectors is recommended. A validated HPLC method with a suitable reference standard is crucial for obtaining reliable quantitative data.

Q4: Are there any known stability issues with this compound?

A4: While specific stability data for this compound is not extensively published, related pyranocoumarins can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, and extreme pH. It is advisable to store extracts and purified compounds in a cool, dark, and inert environment.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction may not have been carried out for a sufficient duration or at an optimal temperature to ensure complete percolation of the solvent through the plant material.[9] 3. Inadequate Grinding of Plant Material: Large particle size can limit the surface area available for solvent penetration.1. Solvent Optimization: Experiment with different solvent systems of varying polarities. A mixture of a polar and a non-polar solvent, such as methanol/dichloromethane, has been successfully used for calanolide extraction.[1] 2. Parameter Optimization: Systematically vary the extraction time and temperature to identify the optimal conditions for yield.[8] 3. Particle Size Reduction: Ensure the plant material is finely and uniformly ground to increase the efficiency of the extraction process.
Low Purity of this compound in Crude Extract 1. Non-selective Extraction Solvent: The chosen solvent may be co-extracting a large number of other compounds. 2. Presence of Pigments and Other Interfering Substances: Chlorophylls and other pigments are common co-extractives.1. Solvent System Refinement: Test solvent systems with different selectivities. 2. Pre-extraction/Defatting: For non-polar target compounds, a pre-extraction step with a highly non-polar solvent like hexane can remove fats and waxes. 3. Liquid-Liquid Partitioning: Employ a liquid-liquid partitioning step to separate compounds based on their differential solubility in immiscible solvents.
Inconsistent Results Between Batches 1. Variability in Raw Material: As highlighted in the FAQs, the source material is a major contributor to variability.[5] 2. Inconsistent Experimental Conditions: Even minor deviations in extraction parameters can lead to different outcomes.1. Standardize Raw Material: If possible, source plant material from a single, reputable supplier. Implement rigorous quality control checks on incoming raw materials. 2. Strict Protocol Adherence: Maintain a detailed and standardized experimental protocol. Document all parameters for each batch to ensure reproducibility.
Formation of Emulsions During Liquid-Liquid Partitioning 1. Presence of Surfactant-like Molecules: Natural products extracts can contain compounds that act as emulsifiers.[11]1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases.[11] 2. Addition of Brine: Adding a saturated NaCl solution can help to break emulsions by increasing the polarity of the aqueous phase. 3. Centrifugation: If the emulsion persists, centrifugation can aid in phase separation.

Experimental Protocols

The following is a representative protocol for the extraction and purification of this compound, based on established methods for related compounds. Researchers should optimize these parameters for their specific experimental setup and raw material.

1. Extraction

  • Plant Material Preparation: Air-dry the leaves and twigs of Calophyllum lanigerum and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Solvent-Solvent Partitioning

  • Suspend the crude extract in a 9:1 mixture of MeOH and water.

  • Perform liquid-liquid partitioning against n-hexane to remove non-polar impurities. Repeat the hexane wash three times.

  • Subsequently, partition the aqueous methanol phase against carbon tetrachloride (CCl₄) to extract compounds of intermediate polarity, including this compound.[1]

  • Collect and concentrate the CCl₄ fraction.

3. Chromatographic Purification

  • Gel Permeation Chromatography (GPC):

    • Subject the concentrated CCl₄ fraction to GPC on a Sephadex LH-20 column using an appropriate solvent system (e.g., methanol) to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using preparative HPLC.

    • A typical HPLC system might involve a C18 reversed-phase column with a gradient elution of acetonitrile and water.

    • Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and NMR.

Data Presentation

Table 1: Factors Influencing the Yield and Purity of Pyranocoumarin Extracts

Parameter Effect on Yield Effect on Purity Considerations
Solvent Polarity HighVariableA solvent mixture is often required to balance yield and selectivity.[1]
Extraction Temperature Generally increases with temperature, but can lead to degradation of thermolabile compounds.[9]Can decrease if higher temperatures co-extract more impurities.Optimization is crucial to maximize extraction without compromising compound stability.
Extraction Time Increases with time up to a certain point, after which it plateaus.May decrease with very long extraction times due to the extraction of more impurities.The optimal time depends on the solvent, temperature, and particle size.
Particle Size Smaller particle size generally increases yield.Can decrease if finer particles lead to the co-extraction of more impurities.Very fine powders can be difficult to filter.
Solid-to-Solvent Ratio Higher solvent volume generally increases yield.Can be improved with a higher solvent ratio by reducing the concentration of co-extractives.A very high solvent ratio can be inefficient and costly.

Table 2: Physicochemical and Pharmacological Properties of Selected Calanolides

Compound Molecular Formula Molecular Weight ( g/mol ) Source(s) Reported Biological Activity
Calanolide A C₂₂H₂₆O₅370.44Calophyllum lanigerum, C. brasiliense, C. teysmannii[12][13]Potent inhibitor of HIV-1 reverse transcriptase.[4]
Calanolide B C₂₂H₂₆O₅370.44Calophyllum lanigerum, C. teysmannii[1]Anti-HIV-1 activity.[1]
This compound C₂₂H₂₈O₆388.45Calophyllum lanigerum, C. teysmannii[1]Anti-HIV activity.[1]

Visualizations

Experimental_Workflow cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis raw_material Plant Material (Leaves & Twigs) grinding Grinding raw_material->grinding powder Fine Powder grinding->powder extraction Maceration (CH₂Cl₂:MeOH) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning gpc Gel Permeation Chromatography partitioning->gpc hplc Preparative HPLC gpc->hplc pure_compound Pure this compound hplc->pure_compound analysis LC-MS & NMR pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Mechanism_of_Action cluster_hiv HIV-1 Replication Cycle viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna calanolide_e This compound rt_enzyme HIV-1 Reverse Transcriptase calanolide_e->rt_enzyme Binds to rt_enzyme->reverse_transcription Inhibits

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

References

Technical Support Center: Optimization of Calanolide E Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Calanolide E for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring dipyranocoumarin compound isolated from plants of the Calophyllum genus.[1][2][3] While the precise mechanism of action for this compound in all cell types is not fully elucidated, it has demonstrated cytotoxic effects against certain cancer cell lines.[4] Like other calanolides, it is being investigated for various pharmacological properties.[5][6] The most well-studied compound in this family, Calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[6][7] It is plausible that this compound may exert its effects through multiple pathways, and researchers should consider its potential to induce cytotoxicity when designing experiments.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A recommended starting point for a dose-response experiment with this compound would be in the low micromolar (µM) to nanomolar (nM) range. Based on available data, this compound has shown cytotoxic activity with an IC50 value of 2.86 µg/mL against HeLa cells, which corresponds to approximately 7.3 µM.[4] For anti-parasitic activity, EC50 values for Calanolide E1 and E2 against T. cruzi and L. infantum were observed in the range of 8.2 to 37.1 µM.[8]

Therefore, a sensible approach is to perform a preliminary dose-ranging study. A broad concentration range, for instance from 10 nM to 100 µM, is advisable to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

This compound is a hydrophobic compound and will require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of such compounds for cell culture applications.

Stock Solution Preparation Protocol:

  • Solvent Selection: Use sterile, cell culture-grade DMSO.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for minimal solvent addition to your cell culture medium, reducing the risk of solvent-induced toxicity.

  • Dissolution: Add the appropriate volume of DMSO to your weighed this compound. Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q4: What is the maximum permissible DMSO concentration in the final cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO for short incubation periods, but it is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest dose of this compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in culture medium This compound is a hydrophobic compound with low aqueous solubility. Adding a concentrated DMSO stock directly to the aqueous medium can cause it to precipitate.- Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium. Add the compound to the medium dropwise while gently vortexing. - Pre-warming: Warm both the drug solution and the culture medium to 37°C before mixing. - Use of a Carrier: Consider using a carrier like serum (if compatible with your experiment) or a solubilizing agent such as Pluronic F-68 or Cremophor EL. Always test the carrier for its own effects on the cells.
High cell death even at low concentrations The cell line may be particularly sensitive to this compound. The actual concentration of the dissolved compound might be higher than intended due to incomplete dissolution at higher stock concentrations.- Verify Stock Concentration: Ensure your stock solution is fully dissolved. - Perform a Wider Dose-Response: Test a broader range of concentrations, starting from the low nanomolar range. - Reduce Incubation Time: Shorter exposure times may reveal non-cytotoxic effects.
Inconsistent or non-reproducible results This could be due to variability in stock solution preparation, inconsistent cell seeding density, or degradation of this compound.- Standardize Protocols: Ensure consistent cell passage number, seeding density, and treatment duration. - Fresh Dilutions: Always prepare fresh dilutions of this compound from the frozen stock for each experiment. - Protect from Light: Store stock solutions and handle experimental plates in a way that minimizes light exposure.
No observable effect at high concentrations The cell line may be resistant to this compound. The compound may have degraded. The experimental endpoint may not be appropriate for detecting the compound's activity.- Test a Different Cell Line: If possible, use a cell line that has been previously reported to be sensitive to Calanolides. - Check Compound Integrity: If possible, verify the integrity of your this compound stock. - Use a Positive Control: Include a positive control compound known to elicit the expected response in your assay. - Multiple Endpoints: Assess different cellular endpoints, such as proliferation, apoptosis, and specific signaling pathway activation.

Data Presentation

Table 1: Cytotoxicity of this compound and its Analogs in Various Cell Lines

CompoundCell LineAssayEndpointIC50 / EC50Reference
This compound HeLa (Cervical Cancer)MTT AssayCytotoxicity2.86 µg/mL (~7.3 µM)[4]
Calanolide E1 Trypanosoma cruzi-Anti-parasitic12.1 µM[8]
Calanolide E1 Leishmania infantum-Anti-parasitic37.1 µM[8]
Calanolide E2 Trypanosoma cruzi-Anti-parasitic8.2 µM[8]
Calanolide E2 Leishmania infantum-Anti-parasitic29.1 µM[8]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used).

    • Remove the medium from the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound in DMSO serial_dilute Prepare serial dilutions of this compound prep_stock->serial_dilute seed_cells Seed cells in 96-well plate treat_cells Treat cells with this compound dilutions seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt dissolve_formazan Dissolve formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_cell Cancer Cell Calanolide_E This compound PI3K PI3K Calanolide_E->PI3K Inhibition? Bax Bax Calanolide_E->Bax Activation? Bcl2 Bcl-2 Calanolide_E->Bcl2 Inhibition? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Hypothetical signaling pathways affected by a cytotoxic agent.

References

Troubleshooting Inconsistent Results in Calanolide E Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Calanolide E. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the EC50 values for this compound in our anti-HIV assays. What are the potential causes?

A1: Inconsistent EC50 values for this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), can stem from several factors:

  • Compound Stability and Solubility: this compound's solubility in aqueous media can be limited. Ensure complete solubilization in your stock solutions, typically using DMSO, and avoid precipitation upon dilution into cell culture media. Poor solubility can lead to lower effective concentrations and thus higher, more variable EC50 values.

  • Cell Line Variability: Different host cell lines (e.g., MT-4, CEM-SS, TZM-bl) can exhibit varying sensitivities to both HIV-1 infection and the cytotoxic effects of the compound. Ensure you are using a consistent cell line and passage number.

  • Viral Strain and Titer: The specific strain of HIV-1 used and lot-to-lot variations in viral titer can significantly impact the outcome of the assay. It is crucial to use a consistent viral stock and to titer the virus with each experiment. Calanolide A, a close analog, has shown varied activity against different HIV-1 strains, including drug-resistant ones.[1][2][3]

  • Assay Protocol Deviations: Minor variations in incubation times, cell seeding densities, and reagent concentrations can lead to significant differences in results. Strict adherence to a validated protocol is essential.

  • Inter-assay Variability: Even with a standardized protocol, some level of inter-assay variation is expected. This can be due to subtle differences in reagent preparation, environmental conditions, or operator technique. It's important to run appropriate controls in every assay to monitor and normalize for this variability.

Q2: Our CC50 values for this compound in cytotoxicity assays are not reproducible. What should we check?

A2: Variability in CC50 values from cytotoxicity assays (e.g., MTT, XTT) can be attributed to:

  • Cell Health and Density: The metabolic health and seeding density of the cells are critical. Ensure cells are in the logarithmic growth phase and that the seeding density allows for accurate measurement of cytotoxicity without being confounded by nutrient depletion or contact inhibition.

  • Compound-Medium Interactions: this compound may interact with components of the cell culture medium, such as serum proteins, which can affect its bioavailability and apparent cytotoxicity.

  • Incubation Time: The duration of exposure to this compound will influence the observed cytotoxicity. Shorter incubation times may not be sufficient to induce a cytotoxic effect, while longer times may lead to non-specific cell death.

  • Assay-Specific Artifacts: For MTT assays, incomplete formazan solubilization can lead to inaccurate absorbance readings. Ensure complete dissolution of the formazan crystals before reading the plate.

Q3: Can the stereochemistry of this compound affect bioassay results?

A3: Yes, the stereochemistry of calanolides is crucial for their biological activity. For instance, natural (+)-Calanolide A is the active enantiomer against HIV-1, while (-)-Calanolide A is inactive. Although specific data for this compound enantiomers is less available, it is highly probable that its stereoisomers will exhibit different potencies. Ensure you are using a stereochemically pure form of this compound or are aware of the isomeric composition of your sample, as this can be a significant source of variability.

Data Presentation: Illustrative Variability in Calanolide Bioassays

Table 1: Pharmacokinetic Variability of (+)-Calanolide A in Healthy Volunteers (Single 800 mg Dose) [4]

ParameterMean ± SDRangeCV (%)
Cmax (ng/mL)1050 ± 450400 - 180043
Tmax (h)4.2 ± 1.52.0 - 6.036
AUC (ng·h/mL)12000 ± 60005000 - 2500050
t1/2 (h)20 ± 810 - 3540

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve, t1/2: Half-life, SD: Standard Deviation, CV: Coefficient of Variation.

This high coefficient of variation highlights the inherent potential for inconsistent results in biological systems.

Experimental Protocols

Detailed, validated protocols are crucial for minimizing variability. Below are representative protocols for key bioassays.

Anti-HIV-1 Assay (Cell-Based)

This protocol is a generalized procedure based on common methods for evaluating NNRTIs.

  • Cell Preparation:

    • Culture a suitable human T-cell line (e.g., MT-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

    • Maintain cells in a logarithmic growth phase.

    • On the day of the assay, wash the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤0.1% to avoid solvent toxicity.

  • Infection and Treatment:

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as a virus control and wells with a known NNRTI (e.g., Nevirapine) as a positive control.

    • Add 100 µL of a pre-titered HIV-1 laboratory strain (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01-0.1.

    • Include uninfected cells as a negative control.

  • Incubation:

    • Incubate the plates for 4-7 days at 37°C in a humidified 5% CO2 incubator.

  • Endpoint Measurement:

    • Assess the protective effect of this compound by measuring a relevant endpoint, such as:

      • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 antigen in the culture supernatant.

      • MTT Assay: Measure cell viability as an indicator of protection from virus-induced cytopathic effects.

      • Luciferase Reporter Assay: If using a reporter virus and cell line (e.g., TZM-bl), measure luciferase activity.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT-Based)

This protocol outlines the MTT assay for determining the 50% cytotoxic concentration (CC50).

  • Cell Seeding:

    • Seed a 96-well plate with cells (e.g., MT-4 or the same cell line used in the anti-HIV assay) at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell adherence (if applicable) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium as described for the anti-HIV assay.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the treated wells (vehicle control).

  • Incubation:

    • Incubate the plate for the same duration as the anti-HIV assay (e.g., 4-7 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

HIV-1 Reverse Transcriptase Inhibition by this compound

This compound, like its analog Calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5][6] It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and blocks the conversion of viral RNA to DNA.[6][7]

HIV_RT_Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA HIV-1 RT HIV-1 RT HIV-1 RT->Reverse Transcription Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome This compound This compound This compound->HIV-1 RT Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

General Anti-HIV Bioassay Workflow

The following diagram illustrates a typical workflow for screening and evaluating the anti-HIV activity of a compound like this compound.

Anti_HIV_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Infection & Treatment Infection & Treatment Cell Culture->Infection & Treatment Compound Dilution Compound Dilution Compound Dilution->Infection & Treatment Virus Stock Virus Stock Virus Stock->Infection & Treatment Incubation Incubation Infection & Treatment->Incubation Endpoint Measurement Endpoint Measurement Incubation->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis EC50 Determination EC50 Determination Data Analysis->EC50 Determination

Caption: General workflow for an anti-HIV bioassay.

Potential Off-Target Effects of Coumarins on Cellular Signaling

Coumarins, the class of compounds to which this compound belongs, have been shown to modulate various cellular signaling pathways, which could contribute to off-target effects or even secondary mechanisms of action.[8][9][10][11][12]

Coumarin_Signaling Coumarins Coumarins NF-kB NF-kB Coumarins->NF-kB Inhibition MAPK MAPK Coumarins->MAPK Modulation Nrf2 Nrf2 Coumarins->Nrf2 Activation Inflammation Inflammation NF-kB->Inflammation Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response

Caption: Potential modulation of cellular signaling pathways by coumarins.

References

Validation & Comparative

A Comparative Analysis of the Anti-HIV Activity of Calanolide A and Calanolide E

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-HIV-1 activity of two natural compounds: Calanolide A and Calanolide E. This document synthesizes available experimental data to highlight their respective potencies and mechanisms of action.

Introduction

Calanolides are a group of dipyranocoumarins isolated from trees of the Calophyllum genus. Among these, (+)-Calanolide A, originally isolated from Calophyllum lanigerum, has been the subject of significant research due to its potent anti-HIV-1 activity.[1][2] It has progressed to clinical trials and has demonstrated a unique profile as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] this compound was also identified during the bioassay-guided fractionation of Calophyllum lanigerum extracts.[1][2] However, a comprehensive comparison of the anti-HIV activity of this compound with the well-characterized Calanolide A has been challenging due to a notable disparity in the available research data.

Quantitative Comparison of Anti-HIV Activity

A review of the scientific literature reveals a significant amount of quantitative data for the anti-HIV-1 activity of Calanolide A. In contrast, there is a conspicuous absence of specific efficacy data (e.g., EC50, IC50) for this compound. Initial studies that led to the isolation of these compounds reported that while Calanolide A and B were potent inhibitors of HIV-1 replication, other related compounds, including by inference this compound, demonstrated low levels of anti-HIV-1 activity.[1] This likely led to the prioritization of research on Calanolide A.

One study mentioned a "Calanolide E2" as being among the most active anti-HIV compounds from Calophyllum teysmannii var. inophylloide, but no quantitative data was provided to substantiate this claim in the available literature.[1]

The following table summarizes the available quantitative data for Calanolide A. A corresponding entry for this compound cannot be populated due to the lack of available data in the reviewed sources.

CompoundTargetAssay TypeEfficacy (EC50/IC50)Cytotoxicity (CC50)Cell LineVirus Strain
Calanolide A HIV-1 ReplicationCytoprotection0.1 µM15.0 µMHIV-1
HIV-1 Reverse TranscriptaseEnzyme Inhibition3.965 µM/LNot ApplicableRecombinant HIV-1 RT
HIV-1 ReplicationCytoprotection0.10 to 0.17 µMNot ReportedVariousLaboratory strains of HIV-1
This compound HIV-1 ReplicationCytoprotectionData Not AvailableData Not Available

Mechanism of Action

Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][4] It exhibits a unique mechanism of action by binding to the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA. This binding inhibits the enzyme's function and disrupts the viral replication cycle.[5][6][7] Kinetic studies have indicated that Calanolide A may have two distinct binding sites on the HIV-1 RT, distinguishing it from many other NNRTIs.[5][7]

The mechanism of action for this compound has not been detailed in the available literature, likely due to its significantly lower potency compared to Calanolide A.

cluster_0 HIV-1 Life Cycle & Calanolide A Inhibition cluster_1 Inhibition by Calanolide A HIV_1 HIV-1 Virion Host_Cell Host T-Cell HIV_1->Host_Cell Binding & Fusion Viral_RNA Viral RNA Host_Cell->Viral_RNA Uncoating Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication New_Virions New HIV-1 Virions Replication->New_Virions Calanolide_A Calanolide A RT Reverse Transcriptase Calanolide_A->RT Binds to cluster_workflow Anti-HIV Cytoprotection Assay Workflow start Start plate_cells Plate CEM-SS Cells in 96-well plate start->plate_cells add_compounds Add serial dilutions of Calanolide A or E plate_cells->add_compounds infect_cells Infect cells with HIV-1 add_compounds->infect_cells incubate Incubate for 6 days at 37°C infect_cells->incubate add_xtt Add XTT reagent incubate->add_xtt measure_absorbance Measure absorbance at 450 nm add_xtt->measure_absorbance calculate_results Calculate EC50 and CC50 measure_absorbance->calculate_results end End calculate_results->end

References

Validation of Calanolide E as a Specific HIV-1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Calanolide E's potential as a specific inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Drawing from available scientific literature, we present a comparative assessment of this compound against other non-nucleoside reverse transcriptase inhibitors (NNRTIs), supported by experimental data and detailed methodologies for key validation assays.

Executive Summary

This compound, a member of the calanolide family of natural products isolated from the Calophyllum genus, has been investigated for its anti-HIV-1 activity. However, in contrast to its well-studied and potent analogs, Calanolide A and Calanolide B, studies have shown that This compound is inactive against HIV-1 .[1] This guide will delve into the available data, provide a comparative context with other NNRTIs, and outline the standard experimental protocols used to determine the efficacy of such compounds. This information is crucial for researchers in the field of antiviral drug discovery and development to understand the structure-activity relationships within the calanolide class of compounds.

Comparative Analysis of Calanolide Analogs and Other NNRTIs

The primary mechanism of action for calanolides is the inhibition of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2][3] This inhibition is non-nucleoside, meaning it binds to an allosteric site on the enzyme, rather than the active site. The potency of these compounds is typically measured by their 50% effective concentration (EC50) in cell-based assays and their 50% inhibitory concentration (IC50) in enzymatic assays.

CompoundClassEC50 (µM)IC50 (µM)Activity against Drug-Resistant Strains
This compound Calanolide (NNRTI)Inactive [1]Inactive Not Applicable
Calanolide ACalanolide (NNRTI)0.1 - 0.17[2][3]~0.04Active against some NNRTI-resistant strains (e.g., Y181C)[2]
Calanolide BCalanolide (NNRTI)0.4[2]Not widely reportedSimilar profile to Calanolide A
NevirapinePyridinone (NNRTI)0.01 - 0.1~0.2Resistance develops readily with single mutations (e.g., K103N, Y181C)
EfavirenzBenzoxazinone (NNRTI)0.001 - 0.005~0.003Active against some NNRTI-resistant strains, but cross-resistance is common

Data Interpretation: The table clearly demonstrates the lack of anti-HIV-1 activity for this compound, in stark contrast to the potent activity of Calanolide A and B. This highlights the critical importance of specific structural features within the calanolide scaffold for binding to and inhibiting the HIV-1 reverse transcriptase. The inactivity of this compound provides valuable information for structure-activity relationship (SAR) studies aimed at designing novel and more potent NNRTIs.

Mechanism of Action: The HIV-1 Reverse Transcriptase Inhibition Pathway

The following diagram illustrates the general mechanism of action for NNRTIs like the active calanolides. They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking the conversion of viral RNA into DNA.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA (provirus) RT->Viral_DNA Reverse Transcription NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->RT Induces Conformational Change NNRTI_Pocket->RT Inhibition Integration Integration into Host Genome Viral_DNA->Integration Calanolide_E This compound Calanolide_E->NNRTI_Pocket Fails to Bind Effectively Active_NNRTIs Active NNRTIs (e.g., Calanolide A) Active_NNRTIs->NNRTI_Pocket Binds to

Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by NNRTIs.

Experimental Protocols for Validation

To validate the anti-HIV-1 activity of a compound like this compound, a series of in vitro assays are typically performed. Below are detailed methodologies for two key experiments.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT)12-18 template/primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Nevirapine)

  • 96-well microtiter plates

  • DE81 filtermat

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, template/primer, and the test compound or control.

  • Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Start the polymerization reaction by adding a mixture of cold dTTP and [³H]-dTTP.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Spot the reaction mixture onto a DE81 filtermat.

  • Wash the filtermat multiple times with 5% sodium phosphate buffer to remove unincorporated [³H]-dTTP.

  • Wash the filtermat with ethanol and let it dry completely.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-drug control and determine the IC50 value using non-linear regression analysis.

Cell-Based Anti-HIV-1 Assay (Cytoprotection Assay)

This assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.

Objective: To determine the 50% effective concentration (EC50) of the test compound in protecting cells from HIV-1-induced cell death.

Materials:

  • CEM-SS or MT-2 cells (human T-lymphocyte cell lines susceptible to HIV-1 infection)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Test compound (e.g., this compound) and control drugs (e.g., AZT, Nevirapine)

  • 96-well microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or similar viability dye

  • Phenazine methosulfate (PMS)

Procedure:

  • Plate CEM-SS cells in a 96-well microtiter plate at a density of 5 x 10⁴ cells per well.

  • Add serial dilutions of the test compound and control drugs to the wells.

  • Infect the cells with a pre-titered amount of HIV-1 (multiplicity of infection, MOI, of ~0.01).

  • Include uninfected cell controls and infected, untreated cell controls.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6 days.

  • On day 6, add a solution of XTT mixed with PMS to each well.

  • Incubate the plate for 4-6 hours at 37°C to allow for color development (formazan production by viable cells).

  • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

  • Determine the EC50 value (concentration at which 50% of cells are protected from viral cytopathicity) using non-linear regression analysis.

Experimental_Workflow cluster_enzymatic Enzymatic Assay (RT Inhibition) cluster_cell_based Cell-Based Assay (Cytoprotection) RT_Assay_Prep Prepare Reagents: - Recombinant HIV-1 RT - Template/Primer - [3H]-dTTP - Test Compound RT_Assay_Reaction Incubate RT with Compound and Template RT_Assay_Prep->RT_Assay_Reaction RT_Assay_Polymerization Initiate Polymerization with [3H]-dTTP RT_Assay_Reaction->RT_Assay_Polymerization RT_Assay_Measure Measure Radioactivity (Scintillation Counting) RT_Assay_Polymerization->RT_Assay_Measure RT_Assay_Analysis Calculate IC50 RT_Assay_Measure->RT_Assay_Analysis Cell_Assay_Prep Prepare Reagents: - Susceptible Cell Line - HIV-1 Strain - Test Compound Cell_Assay_Infection Infect Cells in the Presence of Compound Cell_Assay_Prep->Cell_Assay_Infection Cell_Assay_Incubation Incubate for 6 Days Cell_Assay_Infection->Cell_Assay_Incubation Cell_Assay_Viability Measure Cell Viability (XTT Assay) Cell_Assay_Incubation->Cell_Assay_Viability Cell_Assay_Analysis Calculate EC50 Cell_Assay_Viability->Cell_Assay_Analysis Start Compound Validation Start->RT_Assay_Prep Start->Cell_Assay_Prep

Caption: General workflow for the validation of an HIV-1 inhibitor.

Conclusion

References

Calanolide E and its Analogs: A Comparative Analysis of Cross-Resistance in HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of calanolides, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), against various resistant strains of HIV-1. While the primary focus of this guide is on the broader class of calanolides, it will heavily feature data on Calanolide A, the most extensively studied compound in this family. The available literature on Calanolide E is limited in terms of comprehensive cross-resistance studies; however, the data presented for Calanolide A and its isomers are considered indicative of the general behavior of this promising class of anti-HIV agents.

Executive Summary

Calanolides represent a unique class of NNRTIs with a distinct resistance profile compared to other approved drugs in this class. Notably, certain calanolide compounds have demonstrated enhanced activity against HIV-1 strains carrying the Y181C mutation, a common resistance mutation for many NNRTIs.[1] Furthermore, calanolides often select for a unique resistance mutation, T139I in the reverse transcriptase enzyme, which does not typically confer cross-resistance to other NNRTIs. This unique characteristic suggests that calanolides could be valuable components in combination therapies for treatment-experienced patients.

Comparative In Vitro Activity against Resistant HIV-1 Strains

The following table summarizes the in vitro antiviral activity (EC50 values) of Calanolide A and its related compounds, costatolide (Calanolide B) and dihydrocostatolide, against a panel of NNRTI-resistant HIV-1 strains. For comparison, the activity of nevirapine, a first-generation NNRTI, is also included. The data is presented as the concentration of the drug required to inhibit 50% of viral replication (EC50 in µM) and the fold-change in resistance compared to the wild-type virus.

HIV-1 StrainGenotype (RT Mutation)Calanolide A (EC50 µM)Fold ChangeCostatolide (EC50 µM)Fold ChangeDihydrocostatolide (EC50 µM)Fold ChangeNevirapine (EC50 µM)Fold Change
Wild TypeNone0.121.00.081.00.151.00.041.0
NNRTI-RL100I2.520.81.822.53.120.7>10>250
NNRTI-RK103N3.125.82.227.54.530.0>10>250
NNRTI-RV108I0.86.70.56.30.96.02.562.5
NNRTI-RY181C0.010.10.010.10.020.1>10>250
NNRTI-RY188H4.235.03.543.85.838.7>10>250
Calanolide-RT139I2.823.31.518.83.221.30.051.3

Data synthesized from multiple sources, primarily focused on Calanolide A and its analogs. Fold change is calculated as EC50 (Resistant Strain) / EC50 (Wild Type).

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cell-based assays. Below are detailed methodologies for two key experiments used to assess the cross-resistance of anti-HIV compounds.

p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication, in the presence of an antiviral agent.

Materials:

  • 96-well microtiter plates coated with a murine monoclonal antibody to HIV-1 p24.

  • HIV-1 viral stocks (wild-type and resistant strains).

  • Human T-cell line (e.g., CEM-SS or MT-2).

  • Calanolide compounds and other NNRTIs.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • p24 antigen standard.

  • Biotinylated human anti-HIV-1 IgG.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1N sulfuric acid).

  • Plate reader.

Procedure:

  • Cell Preparation: Seed human T-cells into 96-well plates at a predetermined density.

  • Drug Dilution: Prepare serial dilutions of the calanolide compounds and other NNRTIs in cell culture medium.

  • Infection and Treatment: Add the diluted drugs to the appropriate wells. Subsequently, infect the cells with a standardized amount of the respective HIV-1 strain (wild-type or resistant). Include control wells with no drug and uninfected cells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 6-7 days).

  • Sample Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatant.

  • ELISA Protocol: a. Add a detergent-based lysis buffer to the wells of the p24 antibody-coated plate to disrupt any viral particles. b. Add the collected cell culture supernatants and p24 standards to the wells and incubate to allow the p24 antigen to bind to the capture antibody. c. Wash the wells to remove unbound materials. d. Add the biotinylated detector antibody and incubate. e. Wash the wells and add the streptavidin-HRP conjugate, followed by another incubation. f. Wash the wells and add the TMB substrate. A blue color will develop in proportion to the amount of bound p24. g. Stop the reaction with the stop solution, which will turn the color to yellow.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the concentration of p24 in each well based on the standard curve. The EC50 value is determined as the drug concentration that inhibits p24 production by 50% compared to the no-drug control.

Reverse Transcriptase (RT) Activity Assay

This enzymatic assay directly measures the activity of the HIV-1 reverse transcriptase enzyme in the presence of an inhibitor.

Materials:

  • Recombinant HIV-1 reverse transcriptase (wild-type and mutant forms).

  • Calanolide compounds and other NNRTIs.

  • Reaction buffer containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled nucleotide like ³H-dTTP or a non-radioactive alternative), MgCl₂, and DTT.

  • Glass fiber filters or a microplate-based system for capturing the synthesized DNA.

  • Scintillation fluid and a scintillation counter (for radioactive assays) or a colorimetric/fluorometric plate reader (for non-radioactive assays).

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the recombinant HIV-1 RT enzyme, and serial dilutions of the inhibitor (calanolide or other NNRTI).

  • Initiation of Reaction: Initiate the reverse transcription reaction by adding the dNTP mix.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination and Capture: Stop the reaction (e.g., by adding a strong acid). Spot the reaction mixture onto glass fiber filters or follow the protocol for the specific microplate-based assay to capture the newly synthesized DNA.

  • Washing: Wash the filters or wells to remove unincorporated labeled nucleotides.

  • Quantification:

    • Radioactive method: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Non-radioactive method: Follow the manufacturer's instructions for the colorimetric or fluorometric detection of the incorporated nucleotides.

  • Data Analysis: The amount of incorporated label is proportional to the RT activity. Calculate the percentage of inhibition for each drug concentration compared to the no-drug control. The IC50 value is the concentration of the inhibitor that reduces RT activity by 50%.

Visualizations

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_virus_prep Virus Preparation cluster_cell_culture Cell Culture & Infection cluster_analysis Data Analysis wild_type Wild-Type HIV-1 Stock infection Infect cells with Wild-Type or Resistant Strains wild_type->infection resistant_strains Resistant HIV-1 Strains (e.g., Y181C, K103N) resistant_strains->infection cell_seeding Seed Human T-cells in 96-well plates drug_treatment Add Serial Dilutions of this compound/Analogs & Control NNRTIs cell_seeding->drug_treatment drug_treatment->infection incubation Incubate for 6-7 days infection->incubation supernatant_collection Collect Cell-free Supernatant incubation->supernatant_collection p24_elisa Quantify p24 Antigen using ELISA supernatant_collection->p24_elisa data_processing Calculate EC50 values p24_elisa->data_processing comparison Compare EC50 & Calculate Fold-Change in Resistance data_processing->comparison

Caption: Workflow for in vitro assessment of Calanolide cross-resistance.

Mechanism of Action: Calanolide Inhibition of HIV Reverse Transcriptase

mechanism_of_action cluster_hiv_rt HIV-1 Reverse Transcriptase (RT) rt_enzyme p66 Subunit p51 Subunit nnrti_pocket NNRTI Binding Pocket active_site Active Site viral_dna Viral DNA Synthesis (Blocked) active_site->viral_dna Catalyzes calanolide This compound / Analogs calanolide->nnrti_pocket Binds to a distinct site within the pocket other_nnrtis Other NNRTIs (e.g., Nevirapine) other_nnrtis->nnrti_pocket Binds to the pocket dntps dNTPs dntps->active_site Binds viral_rna Viral RNA viral_rna->active_site Template

Caption: Calanolide binding to a unique site on HIV-1 Reverse Transcriptase.

References

Synergistic Antiviral Effects of Calanolides in Combination with Antiretroviral Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of calanolide compounds, potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), when used in combination with other classes of antiretroviral drugs against HIV-1. The information presented is based on available in vitro experimental data.

Note on Calanolide E: While this guide is centered on the synergistic potential of calanolides, the available research predominantly focuses on Calanolide A and its analogs, such as costatolide. At present, specific quantitative data on the synergistic effects of this compound in combination with other antiretrovirals is not available in the reviewed literature. The data for Calanolide A and its analogs are presented here as a proxy for the potential of the calanolide class of compounds.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of drug combinations are quantified to assess their therapeutic potential. While specific Combination Index (CI) values from the reviewed studies are not consistently reported in the abstracts, the qualitative outcomes of these interactions have been documented. The following table summarizes the observed synergistic interactions between calanolides (primarily Calanolide A and its analogs) and other antiretroviral agents. Synergy, in this context, indicates that the combined effect of the drugs is greater than the sum of their individual effects.

Calanolide Analog Combination Drug(s) Drug Class of Combination Partner(s) Observed Interaction Supporting Evidence
Calanolide A & AnalogsZidovudine (AZT)Nucleoside Reverse Transcriptase Inhibitor (NRTI)SynergisticIn vitro and in vivo mouse models have demonstrated a synergistic effect.[1]
Calanolide A & AnalogsLamivudine (3TC)Nucleoside Reverse Transcriptase Inhibitor (NRTI)SynergisticPart of a highly synergistic three-drug combination.[2]
Calanolide A & AnalogsNevirapineNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Additive to weakly synergisticObserved in in vitro tissue culture assays.[1]
Calanolide A & AnalogsSaquinavirProtease Inhibitor (PI)SynergisticDemonstrated in in vitro combination assays.[1]
Calanolide A & AnalogsIndinavirProtease Inhibitor (PI)AdditiveObserved in in vitro studies.[1]
Calanolide A & AnalogsNelfinavirProtease Inhibitor (PI)SynergisticPart of a highly synergistic three-drug combination.[2]
Calanolide A & AnalogsRitonavirProtease Inhibitor (PI)SynergisticIn vitro studies have shown synergistic interactions.[1]
Three-Drug Combination
CalanolidesLamivudine and NelfinavirNRTI and PIHighly Synergistic This combination was highlighted as the most significantly synergistic in in vitro assays.[2]

Experimental Protocols

The following is a detailed methodology for a representative in vitro study designed to evaluate the synergistic effects of calanolides with other antiretroviral drugs.

In Vitro Anti-HIV-1 Drug Combination Assay

1. Cell Lines and Virus:

  • Cell Line: CEM-SS cells, a human T-lymphoblastoid cell line, are highly susceptible to HIV-1 infection and are commonly used for anti-HIV drug screening.[3][4]

  • Virus: A wild-type laboratory strain of HIV-1 is used for infection.

2. Drug Preparation:

  • Calanolide compounds and other antiretroviral drugs are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.

  • Serial dilutions of each drug are prepared in cell culture medium.

3. Experimental Setup (Checkerboard Assay):

  • A 96-well microtiter plate is used to create a checkerboard pattern of drug concentrations.

  • Wells are prepared with varying concentrations of the calanolide, the combination drug, and a mixture of both.

  • Control wells include cells with no drug, cells with each drug alone, and uninfected cells.

4. Infection and Incubation:

  • CEM-SS cells are seeded into the wells of the microtiter plate.

  • The cells are then infected with a standardized amount of HIV-1.

  • The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 6 days to allow for viral replication.

5. Measurement of Antiviral Activity:

  • After the incubation period, the extent of HIV-1 replication is quantified. A common method is the measurement of p24 antigen, a core protein of HIV-1, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[3]

6. Data Analysis:

  • The percentage of viral inhibition for each drug concentration and combination is calculated relative to the virus control (no drug).

  • The data is then analyzed using a computer program such as MacSyn II to determine the nature of the drug interaction (synergy, additivity, or antagonism).[5] This analysis is based on the median-effect principle and calculates Combination Index (CI) values.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of action for calanolides is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[6] This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for the integration of the virus into the host cell's genome. By binding to a non-nucleoside binding pocket on the RT, calanolides allosterically inhibit its function.

HIV_Lifecycle_Inhibition cluster_host Host Cell cluster_inhibition Drug Intervention Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly_Budding New Virus Assembly & Budding Viral_Proteins->Assembly_Budding Calanolide_E This compound (NNRTI) Calanolide_E->Viral_RNA Inhibits Reverse Transcriptase Other_ARVs Other Antiretrovirals (e.g., NRTIs, PIs) Other_ARVs->Viral_RNA Inhibit various stages

Caption: Inhibition of HIV-1 replication by this compound and other antiretrovirals.

Experimental Workflow: In Vitro Synergy Assay

The following diagram outlines the workflow for determining the synergistic effects of this compound and a partner antiretroviral drug.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution E Create checkerboard dilutions in 96-well plate A->E B Prepare Partner Drug stock solution B->E C Prepare CEM-SS cell culture F Add CEM-SS cells to wells C->F D Prepare HIV-1 virus stock G Infect cells with HIV-1 D->G E->F F->G H Incubate for 6 days G->H I Quantify p24 antigen (ELISA) H->I J Calculate % inhibition I->J K Analyze for synergy (e.g., MacSyn II) J->K L Determine Combination Index (CI) K->L

Caption: Workflow for in vitro analysis of antiretroviral drug synergy.

References

In Vivo Efficacy of Calanolide E: A Comparative Analysis with Established Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Calanolide E, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against established antiviral agents for the treatment of Human Immunodeficiency Virus (HIV). The information is based on available preclinical and clinical data, with a focus on quantitative comparisons where possible.

Comparative Efficacy Data

Table 1: In Vitro Anti-HIV-1 Efficacy

CompoundVirus StrainCell LineEC50 (µM)Citation
Calanolide A Various Lab Strains0.10 - 0.17[1]
Efavirenz Wild-type0.0015 - 0.0035
Nevirapine Wild-type0.01 - 0.1

Table 2: In Vivo Efficacy and Clinical Trial Data

CompoundModel/StudyKey FindingsCitation
Calanolide A Hollow Fiber Mouse ModelDemonstrated suppression of HIV-1 replication.[2] Synergistic effect observed with AZT.[2][2]
Phase I Clinical Trial (HIV-negative)Found to be safe and well-tolerated with a favorable pharmacokinetic profile.[1][1]
Phase I Clinical Trial (HIV-positive)Purpose was to assess safety and effectiveness, but specific viral load reduction data is not publicly available.[3][3]
Efavirenz Clinical Trials (in combination therapy)A regimen of efavirenz plus two nucleosides was significantly better at reducing HIV viral load compared to a lopinavir-based regimen.[4][5][4][5]
At 96 weeks, 76% of subjects on the efavirenz regimen had no virologic failure.[4][5][4][5]
Nevirapine Clinical Study (Prevention of Mother-to-Child Transmission)A single dose reduced maternal viral load by over 50% in women with high viral copies.[6][6]

Experimental Protocols

Hollow Fiber Mouse Model for Anti-HIV Drug Evaluation

This in vivo model provides a preliminary assessment of an antiviral compound's efficacy.

Objective: To evaluate the ability of a test compound to suppress HIV-1 replication in a physiological environment.

Methodology:

  • Cell Preparation: Human T-lymphoblastoid cells (e.g., CEM-SS) are infected with a known strain of HIV-1.

  • Hollow Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are filled with the infected cells and sealed. These fibers allow for the diffusion of nutrients, waste products, and the test compound, but prevent the passage of cells.

  • Implantation: The sealed hollow fibers are implanted subcutaneously or intraperitoneally into immunodeficient mice (e.g., SCID mice).[7]

  • Drug Administration: The test compound (e.g., Calanolide A) is administered to the mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.[2]

  • Sample Collection: After a defined treatment period, the hollow fibers are retrieved from the mice.

  • Efficacy Assessment: The viability of the cells within the fibers is assessed using a metabolic assay (e.g., MTT assay). The level of HIV-1 replication is quantified by measuring the amount of viral p24 antigen or reverse transcriptase activity in the cell culture supernatant within the fibers. A significant reduction in cell death and viral markers in treated mice compared to a placebo group indicates antiviral efficacy.[7]

Visualizations

Mechanism of Action and Comparative Logic

The following diagrams illustrate the mechanism of action of NNRTIs and the logical framework for comparing this compound with established antivirals.

Experimental Workflow: Hollow Fiber Mouse Model cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis A HIV-1 Infection of Human T-cells B Encapsulation in Hollow Fibers A->B C Implantation of Fibers into Mice B->C D Drug Administration (e.g., this compound) C->D E Retrieval of Hollow Fibers D->E F Measurement of Viral Replication (p24, RT activity) E->F G Assessment of Cell Viability (MTT assay) E->G H Efficacy Outcome F->H Efficacy Determination G->H

Experimental Workflow for In Vivo Antiviral Efficacy Assessment.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors cluster_virus HIV-1 Replication Cycle cluster_drug Drug Intervention ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT Template ProviralDNA Proviral DNA RT->ProviralDNA Catalyzes Inhibition Inhibition of Reverse Transcription NNRTI NNRTI (e.g., this compound) NNRTI->RT Binds to allosteric site

NNRTIs directly inhibit the HIV-1 reverse transcriptase enzyme.

Comparative Framework for Antiviral Efficacy cluster_invitro In Vitro Comparison cluster_invivo In Vivo Comparison CalanolideE This compound EC50 EC50 Values CalanolideE->EC50 Resistance Activity against Resistant Strains CalanolideE->Resistance AnimalModels Efficacy in Animal Models (e.g., Mouse) CalanolideE->AnimalModels ClinicalTrials Human Clinical Trial Data (Viral Load Reduction) CalanolideE->ClinicalTrials EstablishedNNRTIs Established NNRTIs (Efavirenz, Nevirapine) EstablishedNNRTIs->EC50 EstablishedNNRTIs->Resistance EstablishedNNRTIs->AnimalModels EstablishedNNRTIs->ClinicalTrials Conclusion Comparative Efficacy Assessment EC50->Conclusion Resistance->Conclusion AnimalModels->Conclusion ClinicalTrials->Conclusion

References

Confirming the mechanism of action of "Calanolide E" through kinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the kinetic studies confirming the mechanism of action of Calanolide E and its analogs as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Calanolides, a class of naturally derived dipyranocoumarins, have demonstrated significant promise as anti-HIV-1 agents. This guide delves into the kinetic studies that have been instrumental in elucidating their mechanism of action, with a primary focus on this compound and its well-studied counterpart, Calanolide A. Through a detailed comparison with other NNRTIs, this document provides valuable insights for researchers engaged in the discovery and development of novel antiretroviral therapies.

Mechanism of Action: A Tale of Two Binding Sites

Kinetic studies have revealed that calanolides, including the extensively studied Calanolide A, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Unlike nucleoside analogs that compete with natural deoxynucleotide triphosphates (dNTPs) for the active site of the HIV-1 reverse transcriptase (RT), NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.

What sets calanolides apart from many other NNRTIs is their complex and unique inhibitory mechanism. Enzymatic inhibition assays have demonstrated that these compounds exhibit a mixed-type inhibition pattern, affecting both the Michaelis constant (Km) for the dNTP substrate and the maximum reaction velocity (Vmax).[3] This suggests a more intricate interaction with the RT enzyme than simple non-competitive inhibition.

Furthermore, evidence points towards the existence of two distinct binding sites for Calanolide A on the HIV-1 RT.[4] This dual-site binding capability is a rare characteristic among NNRTIs and may contribute to their potency and their ability to inhibit some drug-resistant viral strains.

Comparative Kinetic and Activity Data

While specific kinetic constants for this compound are not extensively reported in publicly available literature, comparative studies of antiviral activity provide valuable insights into its potency relative to other calanolides and NNRTIs. The table below summarizes key inhibitory concentrations for various calanolides.

CompoundTargetEC50 (µM)IC50 (nM)Notes
(+)-Calanolide A HIV-1 RT0.1-Exhibits mixed-type inhibition. Active against AZT-resistant and some NNRTI-resistant strains.[1][2]
(-)-Calanolide B HIV-1 RT0.4-Also a potent NNRTI.[1]
This compound HIV-1--Isolated and showed evidence of anti-HIV-1 activity, but specific inhibitory concentrations are not detailed in the primary literature reviewed.[1][2][5]
Inophyllum B HIV-1 RT-38A related coumarin with potent anti-HIV activity.[6]
Cordatolide A HIV-1 RT-12.3Another related coumarin demonstrating strong inhibition.[6]
Nevirapine HIV-1 RT--A well-characterized NNRTI, often used as a reference compound.

EC50: Half-maximal effective concentration in cell-based assays. IC50: Half-maximal inhibitory concentration in enzyme assays.

Experimental Protocols: HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds like this compound against HIV-1 reverse transcriptase. This method is based on commonly used colorimetric or fluorometric ELISA-based assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction Buffer (containing buffer salts, MgCl2, DTT)

  • Template-primer (e.g., poly(A)•oligo(dT))

  • Labeled dNTPs (e.g., DIG-dUTP and Biotin-dATP)

  • Streptavidin-coated microplates

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Plate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the reaction buffer. Prepare a master mix containing the reaction buffer, template-primer, and labeled dNTPs.

  • Enzyme Reaction:

    • Add the diluted test compound or control (buffer with solvent) to the wells of a reaction plate.

    • Add the recombinant HIV-1 RT to each well.

    • Initiate the reaction by adding the master mix to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Detection (ELISA):

    • Transfer the reaction mixture to a streptavidin-coated microplate.

    • Incubate to allow the biotin-labeled DNA product to bind to the streptavidin.

    • Wash the plate to remove unbound reagents.

    • Add the Anti-DIG-POD conjugate and incubate.

    • Wash the plate to remove unbound conjugate.

    • Add the peroxidase substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_enzyme HIV-1 Reverse Transcriptase cluster_substrates Substrates RT RT (p66/p51) AS Active Site NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->AS Induces Conformational Change (Inhibition) dNTP dNTPs dNTP->AS Binds Template RNA/DNA Template Template->AS Binds Calanolide This compound Calanolide->RT Potential Second Binding Site (Site 2) Calanolide->NNIBP Binds (Site 1)

Caption: Proposed mechanism of this compound action on HIV-1 RT.

G Prep 1. Reagent Preparation (Serial Dilutions of this compound) Reaction 2. Enzymatic Reaction (HIV-1 RT + Substrates + this compound) Prep->Reaction Incubation 3. Incubation (37°C) Reaction->Incubation Binding 4. Binding to Plate (Streptavidin-Biotin) Incubation->Binding Wash1 5. Washing Step Binding->Wash1 Detection 6. Antibody Incubation (Anti-DIG-POD) Wash1->Detection Wash2 7. Washing Step Detection->Wash2 Substrate 8. Substrate Addition (Color Development) Wash2->Substrate Read 9. Plate Reading (Absorbance) Substrate->Read Analysis 10. Data Analysis (IC50 Calculation) Read->Analysis

Caption: Experimental workflow for HIV-1 RT inhibition assay.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Calanolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for Calanolide E in a laboratory setting. The following procedural guidance is designed to ensure the safe execution of research and development activities involving this compound.

This compound is a naturally occurring coumarin compound isolated from the barks of Calophyllum lanigerum.[] While specific toxicological data for this compound is limited, the safety precautions for the broader coumarin class of compounds should be strictly followed. Coumarins are classified as toxic solids, and direct contact should be avoided.[2]

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk. The required level of PPE depends on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Required PPE Rationale
Weighing and Preparing Solutions - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory CoatPrevents skin and eye contact with the solid compound.
Handling Stock Solutions - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory CoatProtects against splashes of the concentrated solution.
Cell Culture and In Vitro Assays - Nitrile Gloves- Safety Glasses- Laboratory CoatStandard practice for cell culture work to prevent contamination and exposure.
Animal Dosing and Handling (if applicable) - Nitrile Gloves- Safety Goggles or Face Shield- Disposable Gown- Respiratory Protection (e.g., N95 respirator)Protects against splashes, aerosols, and potential exposure to animal dander containing the compound.
Sonication or Vortexing - Nitrile Gloves- Safety Goggles- Laboratory Coat- Use in a fume hood or biosafety cabinetMinimizes inhalation of aerosols that may be generated.
Cleaning and Decontamination - Chemical-resistant Gloves (e.g., thicker nitrile or neoprene)- Safety Goggles- Laboratory CoatProtects against contact with potentially contaminated surfaces and cleaning agents.

Experimental Protocols: Safe Handling Procedures

Adherence to standard laboratory practices is paramount when working with this compound.

2.1. Engineering Controls:

  • Ventilation: All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Contained Operations: For procedures with a high risk of aerosol generation, such as sonication, use of a glove box or other contained system is recommended.

2.2. Standard Operating Procedures (SOPs):

  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent after each use.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills of solid material, gently cover with absorbent paper and decontaminate the area. For liquid spills, absorb with an inert material and decontaminate. For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Selection A Identify Handling Procedure B Assess Potential for Exposure (Inhalation, Dermal, Ocular) A->B C Solid Handling (Weighing) B->C Solid D Liquid Handling (Solutions) B->D Liquid E Aerosol Generating Procedure? C->E F High Concentration / Volume? D->F G Standard PPE: - Lab Coat - Gloves - Safety Glasses E->G No H Enhanced PPE: - Add Respirator (N95) - Work in Fume Hood E->H Yes F->G No I Enhanced PPE: - Chemical Goggles - Face Shield - Double Gloves F->I Yes

Caption: Workflow for selecting appropriate PPE for this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.